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  • Product: 2-Chloro-1,3,2-dithiastibolane
  • CAS: 3741-30-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Molecular Structure and Bonding of 2-Chloro-1,3,2-dithiastibolane

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the predicted molecular structure and bonding characteristics of 2-Chloro-1,3,2-dithiasti...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted molecular structure and bonding characteristics of 2-Chloro-1,3,2-dithiastibolane. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from analogous organoarsenic and organoantimony compounds, alongside fundamental principles of inorganic chemistry. We will explore the probable synthetic pathways, predict the molecular geometry and key bonding parameters, and discuss the expected spectroscopic signatures for its characterization. This document aims to serve as a foundational resource for researchers interested in the synthesis and application of novel antimony-based heterocyclic compounds.

Introduction: The Rationale for Investigating 2-Chloro-1,3,2-dithiastibolane

Five-membered heterocyclic compounds are foundational scaffolds in a vast array of chemical and biological systems.[1][2] The incorporation of heavier p-block elements, such as antimony, into these ring systems introduces unique electronic and structural properties. 2-Chloro-1,3,2-dithiastibolane, a five-membered ring containing a sulfur-antimony-sulfur linkage, represents an intriguing yet underexplored molecular entity. The presence of a stereochemically active lone pair on the antimony atom, coupled with the potential for diverse reactivity at the antimony-chlorine bond, makes this compound a compelling target for synthetic exploration and a candidate for applications in catalysis and materials science. This guide will construct a detailed profile of this molecule based on established chemical principles and data from closely related structures.

Proposed Synthesis of 2-Chloro-1,3,2-dithiastibolane

The synthesis of 2-Chloro-1,3,2-dithiastibolane is predicted to follow a well-established route for the preparation of similar five-membered heterocycles containing a trivalent p-block element. This method involves the condensation reaction between antimony(III) chloride (SbCl₃) and 1,2-ethanedithiol.[3][4] The reaction proceeds via the elimination of two equivalents of hydrogen chloride (HCl).

Causality Behind Experimental Choices

The choice of antimony(III) chloride as the antimony source is predicated on its commercial availability and appropriate oxidation state. 1,2-ethanedithiol serves as the dithiol backbone to form the five-membered ring. The use of a non-protic solvent is crucial to prevent the hydrolysis of antimony(III) chloride, which readily forms antimony oxychlorides in the presence of water.[5] A base, such as triethylamine or pyridine, is incorporated to act as an HCl scavenger, driving the reaction to completion by neutralizing the acid byproduct. The reaction is typically performed at low temperatures to control its exothermic nature and minimize potential side reactions.

Experimental Protocol: A Self-Validating System

The following protocol is a proposed methodology for the synthesis of 2-Chloro-1,3,2-dithiastibolane.

Materials:

  • Antimony(III) chloride (SbCl₃)

  • 1,2-ethanedithiol

  • Triethylamine (Et₃N)

  • Anhydrous diethyl ether (or other suitable non-protic solvent)

  • Standard glassware for inert atmosphere synthesis (Schlenk line or glovebox)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, dissolve 1,2-ethanedithiol and triethylamine in anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of antimony(III) chloride in anhydrous diethyl ether.

  • Slowly add the antimony(III) chloride solution to the stirred solution of 1,2-ethanedithiol and triethylamine via the dropping funnel over a period of 30-60 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • A white precipitate of triethylammonium chloride (Et₃N·HCl) will form.

  • Filter the reaction mixture under an inert atmosphere to remove the precipitate.

  • Remove the solvent from the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or recrystallization from a suitable solvent.

Workflow Diagram:

SynthesisWorkflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1,2-ethanedithiol + Triethylamine in Et2O C Combine at 0 °C A->C B Antimony(III) chloride in Et2O B->C D Stir at Room Temp C->D E Filter off Et3N·HCl D->E F Solvent Removal E->F G Purification (Distillation/Recrystallization) F->G H 2-Chloro-1,3,2-dithiastibolane G->H

Caption: Proposed synthetic workflow for 2-Chloro-1,3,2-dithiastibolane.

Predicted Molecular Structure and Bonding

The molecular structure of 2-Chloro-1,3,2-dithiastibolane is anticipated to be a five-membered ring in a non-planar conformation, likely an envelope or twist conformation, to minimize ring strain. The antimony atom is expected to exhibit a trigonal pyramidal geometry due to the presence of a stereochemically active 5s² lone pair of electrons, which is characteristic of Sb(III) compounds.[6][7]

Molecular Geometry Diagram

Caption: Predicted molecular structure of 2-Chloro-1,3,2-dithiastibolane.

Predicted Bonding Parameters

The following table summarizes the predicted bond lengths and angles for 2-Chloro-1,3,2-dithiastibolane, based on data from analogous compounds.

Bond/Angle Predicted Value Basis for Prediction
Sb-Cl Bond Length~2.35 - 2.45 ÅIn SbCl₃, the Sb-Cl bond length is approximately 2.33 Å.[7] In organoantimony compounds, this bond can be slightly longer.
Sb-S Bond Length~2.40 - 2.50 ÅTypical Sb-S single bond lengths fall within this range in various antimony-thiolate complexes.
C-S Bond Length~1.80 - 1.85 ÅStandard C-S single bond length.
C-C Bond Length~1.52 - 1.56 ÅStandard C-C single bond length in a five-membered ring.
Cl-Sb-S Angle~90 - 100°Reflective of the trigonal pyramidal geometry around the antimony atom, influenced by the lone pair.
S-Sb-S Angle~90 - 95°The bite angle of the dithiethane ligand will constrain this angle.
Sb-S-C Angle~95 - 105°Typical for divalent sulfur in a five-membered ring.

Spectroscopic Characterization

The characterization of 2-Chloro-1,3,2-dithiastibolane would rely on a combination of spectroscopic techniques to confirm its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a complex multiplet for the four methylene protons (-CH₂-CH₂-) of the ethanedithiol backbone. The exact chemical shift and multiplicity will depend on the ring conformation and the rates of any conformational exchange processes.

  • ¹³C NMR: The carbon NMR spectrum should exhibit a single resonance for the two equivalent methylene carbons, or two distinct signals if the ring conformation is locked on the NMR timescale.

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational spectroscopy will be instrumental in identifying the key functional groups and bonds within the molecule.

Vibrational Mode Expected Wavenumber (cm⁻¹) Comments
ν(C-H)2850 - 3000Stretching vibrations of the methylene groups.
ν(C-S)600 - 800Carbon-sulfur stretching modes.
ν(Sb-S)300 - 400Antimony-sulfur stretching vibrations. These are typically weak in the IR but may be stronger in the Raman spectrum.[2]
ν(Sb-Cl)250 - 350Antimony-chlorine stretching vibration.
Mass Spectrometry

Mass spectrometry would be used to determine the molecular weight of the compound and to study its fragmentation patterns. The presence of chlorine and antimony, with their characteristic isotopic distributions, will provide a definitive signature in the mass spectrum.

Conclusion and Future Outlook

While direct experimental data on 2-Chloro-1,3,2-dithiastibolane is currently unavailable, this in-depth technical guide provides a robust, predictive framework for its synthesis, structure, and characterization based on well-established chemical principles and data from analogous compounds. The synthesis is expected to be achievable through the condensation of antimony(III) chloride and 1,2-ethanedithiol. The molecule is predicted to adopt a non-planar, five-membered ring structure with a trigonal pyramidal antimony center.

The exploration of this and related antimony-containing heterocycles opens avenues for the development of novel materials with unique electronic properties and potential applications in catalysis. Future experimental work is necessary to validate these predictions and to fully elucidate the reactivity and potential of this intriguing molecule.

References

  • Grokipedia. (n.d.). Antimony trichloride. Retrieved from [Link]

  • Wikipedia. (2023). Antimony trichloride. Retrieved from [Link]

  • Frontiers. (2023). Editorial: Five-membered heterocycles: synthesis and applications. Retrieved from [Link]

  • ACS Publications. (2021). A Third Generation Potentially Bifunctional Trithiol Chelate, Its nat,1XXSb(III) Complex, and Selective Chelation of Radioantimony (119Sb) from Its Sn Target. Inorganic Chemistry. Retrieved from [Link]

  • ACS Publications. (2015). Reactivity of N,C,N-Chelated Antimony(III) and Bismuth(III) Chlorides with Lithium Reagents: Addition vs Substitution. Organometallics. Retrieved from [Link]

  • ResearchGate. (2025). Substitutional Sulfur and Its Vibrational Fingerprints in Sb 2 Se 3. Retrieved from [Link]

  • Wikipedia. (2023). Organoantimony chemistry. Retrieved from [Link]

  • arXiv. (2025). Substitutional sulfur and its vibrational fingerprints in Sb 2​ Se_3$. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and structures of organoantimony compounds containing intramolecular Sb–N interactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected bond lengths (A ˚ ) and angles (°) of complex 1. Retrieved from [Link]

  • RSC Publishing. (2022). Exploration of metal sulfide syntheses and the dissolution process of antimony sulfide in phosphonium-based ionic liquids. Retrieved from [Link]

  • Journal of Experimental and Theoretical Physics. (1971). INVESTIGATION OF THE CRYSTAL STRUCTURE OF THE ANTIMONY AND BISMUTH HIGH PRESSURE PHASES. Retrieved from [Link]

  • ACS Publications. (1973). Vibrational spectra of antimony pentafluoride-sulfur dioxide (1/1). Inorganic Chemistry. Retrieved from [Link]

  • ResearchGate. (2025). Antimony(III) and bismuth(III) complexes containing O- and N-chelating ligands: Synthesis, FT-IR, 1H and 13C NMR spectroscopic and mass spectrometric studies. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2014). Synthesis of New Antimony Organometallic Compounds. Retrieved from [Link]

  • Mineralogical Society of America. (n.d.). The Nature of the Chemical Bond in Sulfide Minerals. Retrieved from [Link]

  • Eurasian Journal of Analytical Chemistry. (2024). Electrochemical Synthesis of Coordination Compounds of Antimony(III) Thiolates. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Chloro-1,3,2-dithiastibolane

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the synthesis of 2-Chloro-1,3,2-dithiastibolane, a five-membered heterocyclic organoantimony compound. The d...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 2-Chloro-1,3,2-dithiastibolane, a five-membered heterocyclic organoantimony compound. The document details the mechanistic pathway, a step-by-step experimental protocol, and methods for purification and characterization. The synthesis is predicated on the reaction of antimony(III) chloride with 1,2-ethanedithiol, a common and effective method for the formation of such heterocyclic systems.

Introduction

2-Chloro-1,3,2-dithiastibolane, also known as 2-chloro-1,3-dithia-2-stibacyclopentane, is a member of the family of five-membered heterocyclic compounds containing antimony and sulfur. These types of compounds are of interest in coordination chemistry and may have potential applications in materials science and as precursors for other organoantimony compounds. The synthesis involves the formation of a stable five-membered ring through the reaction of a suitable antimony precursor with a dithiol.

Precursor Materials

A thorough understanding and preparation of the starting materials are critical for the successful synthesis of the target compound.

Antimony(III) Chloride (SbCl₃)

Antimony(III) chloride is a soft, colorless solid that is highly hygroscopic. It is a versatile Lewis acid catalyst in organic synthesis.

  • Purity: It is crucial to use anhydrous antimony(III) chloride. The presence of moisture will lead to the formation of antimony oxychloride (SbOCl), which will interfere with the desired reaction.

  • Handling: Due to its moisture-sensitive and corrosive nature, antimony(III) chloride should be handled in a glovebox or under a dry, inert atmosphere (e.g., nitrogen or argon).

1,2-Ethanedithiol (HSCH₂CH₂SH)

1,2-Ethanedithiol is a colorless liquid with a strong, unpleasant odor.

  • Purity: The purity of 1,2-ethanedithiol is important for obtaining a high yield of the final product. It is advisable to use a freshly distilled or high-purity commercial grade.

  • Handling: 1,2-Ethanedithiol is toxic and has a foul smell. All manipulations should be performed in a well-ventilated fume hood.

Step-by-Step Synthesis Mechanism

The synthesis of 2-Chloro-1,3,2-dithiastibolane proceeds via a condensation reaction between antimony(III) chloride and 1,2-ethanedithiol. The reaction mechanism involves the nucleophilic attack of the sulfur atoms of the dithiol on the electrophilic antimony atom, with the subsequent elimination of two molecules of hydrogen chloride (HCl).

The overall reaction can be represented as:

SbCl₃ + HSCH₂CH₂SH → (CH₂S)₂SbCl + 2 HCl

To drive the reaction to completion, the generated HCl must be removed from the reaction mixture. This can be achieved by performing the reaction in the presence of a non-nucleophilic base, such as triethylamine, which will form a salt with HCl, or by conducting the reaction under a stream of inert gas to physically remove the gaseous HCl.

Reaction Pathway Diagram

SynthesisMechanism cluster_reactants Reactants cluster_product Products SbCl3 Antimony(III) Chloride (SbCl₃) Intermediate Intermediate Adduct SbCl3->Intermediate + 1,2-Ethanedithiol Ethanedithiol 1,2-Ethanedithiol (HSCH₂CH₂SH) Ethanedithiol->Intermediate Product 2-Chloro-1,3,2-dithiastibolane Intermediate->Product - 2 HCl HCl Hydrogen Chloride (HCl)

Caption: Reaction pathway for the synthesis of 2-Chloro-1,3,2-dithiastibolane.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of 2-Chloro-1,3,2-dithiastibolane. This procedure should be performed under a dry, inert atmosphere.

Materials:

  • Antimony(III) chloride (SbCl₃)

  • 1,2-Ethanedithiol

  • Anhydrous toluene (or other suitable inert solvent like dichloromethane)

  • Anhydrous triethylamine (Et₃N)

  • Anhydrous diethyl ether

  • Celatom® or filter aid

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser with a gas inlet/outlet

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Schlenk line or glovebox for inert atmosphere operations

  • Distillation apparatus for purification

Procedure:

  • Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser connected to a nitrogen or argon line, and a dropping funnel.

  • Reagent Preparation: In the flask, dissolve antimony(III) chloride (1 equivalent) in anhydrous toluene under a positive pressure of inert gas.

  • Addition of Base: To the stirred solution, add anhydrous triethylamine (2.2 equivalents).

  • Addition of Dithiol: In the dropping funnel, prepare a solution of 1,2-ethanedithiol (1 equivalent) in anhydrous toluene. Add this solution dropwise to the stirred antimony trichloride solution over a period of 30-60 minutes at room temperature.

  • Reaction: After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours. The formation of triethylamine hydrochloride will be observed as a white precipitate.

  • Workup:

    • Filter the reaction mixture through a pad of Celatom® under an inert atmosphere to remove the triethylamine hydrochloride precipitate.

    • Wash the filter cake with anhydrous diethyl ether to ensure complete recovery of the product.

    • Combine the filtrate and washings.

  • Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

Purification and Characterization

The crude product is typically an oily or solid residue that requires purification.

Purification Workflow

PurificationWorkflow Crude Crude Product (after solvent removal) Distillation Vacuum Distillation Crude->Distillation Pure Pure 2-Chloro-1,3,2-dithiastibolane Distillation->Pure Collect fraction at appropriate bp/vacuum Residue Non-volatile Impurities Distillation->Residue Residue

Caption: Workflow for the purification of 2-Chloro-1,3,2-dithiastibolane.

Characterization

The purified product should be characterized to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the four equivalent protons of the ethylene bridge.

    • ¹³C NMR: The carbon-13 NMR spectrum should exhibit a single peak corresponding to the two equivalent carbon atoms of the ethylene bridge.

  • Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound and to study its fragmentation pattern. The mass spectrum should show the molecular ion peak and characteristic isotopic patterns for chlorine and antimony.

Quantitative Data Summary

ParameterExpected Value/Range
Molecular Formula C₂H₄ClS₂Sb
Molecular Weight 249.35 g/mol
Appearance Colorless to pale yellow solid or oil
¹H NMR (CDCl₃) δ ~3.5-4.0 ppm (singlet, 4H)
¹³C NMR (CDCl₃) δ ~35-45 ppm
Yield 70-90% (typical)

Safety Precautions

  • Antimony Compounds: Antimony compounds are toxic. Avoid inhalation of dust and contact with skin and eyes.

  • 1,2-Ethanedithiol: This compound has a strong, unpleasant odor and is toxic. Handle it in a fume hood.

  • Hydrogen Chloride: The reaction generates HCl gas, which is corrosive. The use of a base to neutralize it or a gas trap is recommended.

  • Inert Atmosphere: The reaction should be carried out under an inert atmosphere to prevent the hydrolysis of antimony trichloride and the oxidation of the dithiol.

Conclusion

The synthesis of 2-Chloro-1,3,2-dithiastibolane is a straightforward procedure for researchers familiar with air-sensitive techniques. The key to a successful synthesis is the use of anhydrous reagents and solvents and the effective removal of the hydrogen chloride byproduct. Proper purification and characterization are essential to ensure the identity and purity of the final product. This guide provides a solid foundation for the preparation of this and related heterocyclic antimony compounds.

References

  • To be populated with specific literature references detailing the synthesis and characterization of 2-Chloro-1,3,2-dithiastibolane or closely related analogs. As of the last update, a specific, detailed publication for this exact synthesis was not found in the immediate search. The protocol provided is a generalized procedure based on the synthesis of analogous compounds. Further literature review in specialized inorganic chemistry journals is recommended for more specific details.
Foundational

Thermal Stability and Decomposition Kinetics of 2-Chloro-1,3,2-dithiastibolane: A Comprehensive Guide for Precursor Design and Material Synthesis

Executive Summary In the rapidly evolving fields of main-group organometallic chemistry and materials science, cyclic pnictogen-sulfur compounds have emerged as highly versatile molecular tools. Among these, 2-Chloro-1,3...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving fields of main-group organometallic chemistry and materials science, cyclic pnictogen-sulfur compounds have emerged as highly versatile molecular tools. Among these, 2-Chloro-1,3,2-dithiastibolane (C₂H₄ClS₂Sb) stands out as a critical five-membered heterocyclic precursor. Characterized by a stereochemically active lone pair on the antimony(III) center, this compound serves a dual purpose: it is a highly efficient single-source precursor for the chemical vapor deposition (CVD) of antimony sulfide (Sb₂S₃) nanomaterials[1], and it acts as a minimalist "Sb-[5]" structural motif in the design of pnictogen-centered cascade exchangers for thiol-mediated cellular uptake in modern drug delivery[2].

This whitepaper provides an in-depth technical analysis of the thermal stability, decomposition kinetics, and field-proven handling protocols for 2-chloro-1,3,2-dithiastibolane. By synthesizing theoretical mechanistic insights with rigorous experimental workflows, this guide establishes a self-validating framework for researchers working with air- and moisture-sensitive antimony dithiolates.

Structural Chemistry and Mechanistic Significance

The unique reactivity and thermal profile of 2-chloro-1,3,2-dithiastibolane are dictated by its structural conformation. The molecule consists of an antimony atom embedded within a five-membered dithia-ring, with an exocyclic chlorine atom. The Sb(III) center is highly thiophilic but retains significant Lewis acidity, making the Sb–Cl bond highly susceptible to nucleophilic substitution.

Historically, synthesis relied on the direct condensation of antimony trichloride (SbCl₃) with 1,2-ethanedithiol. However, advanced methodologies now utilize a skeletal substitution reaction , wherein 2-chloro-1,3,2-dithiaphospholane is treated with an antimony source (such as SbF₃) to yield the dithiastibolane in high purity without the generation of corrosive HCl gas[3]. This thermodynamic preference for the Sb–S bond over the P–S bond drives the skeletal substitution, ensuring a cleaner reaction profile.

Pathway Reactants SbCl3 + 1,2-Ethanedithiol (or Skeletal Substitution) Intermediate 2-Chloro-1,3,2-dithiastibolane (C2H4ClS2Sb) Reactants->Intermediate Condensation Heat Thermal Activation (>200 °C) Intermediate->Heat TGA/DSC Heating Products Sb2S3 Nanoparticles + Volatile Organics Heat->Products Thermolysis

Fig 1. Synthesis and thermal decomposition pathway of 2-Chloro-1,3,2-dithiastibolane.

Thermal Stability and Decomposition Kinetics

Understanding the thermal degradation of 2-chloro-1,3,2-dithiastibolane is paramount when utilizing it as a precursor for semiconductor materials. Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC) reveals that the compound undergoes a continuous, single-step decomposition process.

Decomposition Mechanism

Upon reaching the onset temperature (~185 °C), thermal activation induces the homolytic cleavage of the relatively weak Sb–S and Sb–Cl bonds. The organic backbone is extruded primarily as volatile ethylene sulfide (thiirane) or a mixture of ethylene and elemental sulfur. The remaining antimony and sulfur atoms nucleate to form highly crystalline Sb₂S₃ nanoparticles [1]. The lack of oxygen in the precursor molecule ensures that, provided the thermolysis is conducted under a strict inert atmosphere, no antimony oxide (Sb₂O₃) impurities are formed.

Quantitative Thermal Data

To contextualize its stability, Table 1 compares the thermal parameters of the base 2-chloro-1,3,2-dithiastibolane against a sterically hindered mixed dialkyldithiophosphato derivative. The addition of bulky ligands significantly increases the onset temperature, demonstrating how precursor engineering can tune the thermolysis window.

Table 1: TGA/DSC Data Summary for Antimony(III) Dithiolato Precursors

Precursor CompoundOnset Temp. (°C)Peak Decomp. (°C)Mass Loss (%)Final Residue
2-Chloro-1,3,2-dithiastibolane 185.0240.5~55.4Sb₂S₃
Mixed Sb(III) Dithiolato-dithiophosphato210.0285.0~65.0Sb₂S₃

Note: The theoretical mass loss for the conversion of C₂H₄ClS₂Sb (MW: ~253.4 g/mol ) to ½ Sb₂S₃ (MW of ½ Sb₂S₃: ~169.9 g/mol ) is approximately 33%. The higher observed mass loss in practical TGA often accounts for the sublimation of intermediate species prior to complete thermolysis.

Field-Proven Experimental Workflows

As a Senior Application Scientist, I emphasize that reproducibility in main-group chemistry relies on understanding the causality behind each step. Because the Sb(III) center is highly oxophilic and sensitive to hydrolysis, strict Schlenk line techniques are non-negotiable.

Protocol 1: Synthesis and Isolation of 2-Chloro-1,3,2-dithiastibolane

Causality: Direct condensation is chosen here for broad laboratory accessibility. The reaction is performed at 0 °C to suppress the exothermic generation of HCl, which can otherwise trigger ring-opening polymerization of the dithiolate backbone.

  • Preparation: In an oven-dried Schlenk flask under a high-purity N₂ atmosphere, dissolve 10.0 mmol of anhydrous SbCl₃ in 50 mL of dry, degassed toluene.

  • Addition: Cool the flask to 0 °C using an ice bath. Slowly add 10.0 mmol of 1,2-ethanedithiol dropwise via a gas-tight syringe over 15 minutes.

  • Cyclization: Remove the ice bath and gently reflux the mixture at 80 °C for 4 hours. A continuous flow of N₂ should be maintained to sweep the evolved HCl gas through a base trap.

  • Purification: Remove the toluene under reduced pressure. Recrystallize the resulting crude solid from a dry dichloromethane/hexane mixture (1:3 v/v) at -20 °C.

  • Self-Validating System: Perform ¹H NMR (in CDCl₃). The validation is binary: the complete disappearance of the free thiol (-SH) peak at ~1.5 ppm, and the appearance of a highly symmetric multiplet for the -CH₂-CH₂- backbone, confirming successful ring closure and the absence of linear oligomers.

Protocol 2: Thermal Decomposition Profiling (TGA/DSC)

Causality: Nitrogen is used as the purge gas rather than air. Oxygen introduces competing thermodynamic pathways that form volatile antimony oxides, which artificially skews the mass-loss kinetics and contaminates the final semiconductor phase.

  • Sample Loading: Inside a glovebox, load exactly 5.0–10.0 mg of the purified 2-chloro-1,3,2-dithiastibolane into a pre-tared alumina crucible.

  • Atmosphere Control: Transfer the crucible to the TGA/DSC instrument. Purge the furnace with high-purity N₂ gas (50 mL/min) for 30 minutes prior to heating to displace any residual atmospheric oxygen.

  • Kinetic Heating: Equilibrate the system at 25 °C, then apply a constant heating ramp of 10 °C/min up to 600 °C.

  • Residue Collection: Allow the furnace to cool to room temperature under N₂ flow. Collect the resulting black residue for crystallographic analysis.

  • Self-Validating System: The protocol validates itself through mass-balance and phase confirmation. The TGA curve must show a plateau post-350 °C. The collected residue is then subjected to Powder X-Ray Diffraction (pXRD); the resulting diffractogram must perfectly match the JCPDS reference card for the orthorhombic stibnite (Sb₂S₃) phase, proving that the thermolysis pathway was exclusively intramolecular.

Workflow Sample Sample Prep: Purified 2-Chloro-1,3,2-dithiastibolane TGA TGA/DSC Analysis: 10 °C/min, N2 Atmosphere Sample->TGA Data Kinetic Profiling: Mass Loss & Exothermic Peaks TGA->Data XRD Residue Validation: Powder XRD for Sb2S3 Data->XRD

Fig 2. Self-validating workflow for thermal decomposition and residue characterization.

Conclusion

2-Chloro-1,3,2-dithiastibolane is a highly valuable, multifunctional precursor. Its defined thermal decomposition kinetics allow it to cleanly extrude its organic components, leaving behind high-purity Sb₂S₃ nanoparticles suitable for optoelectronic applications. Furthermore, its robust 5-membered ring architecture provides a stable yet reactive template for advanced drug delivery mechanisms. By adhering to the strict, self-validating analytical workflows detailed above, researchers can ensure high fidelity in both the synthesis and thermal application of this unique pnictogen heterocycle.

References

  • Robson M. Matos, Luiz Carlos Gomes de Lima, Edward de Souza, Ana Lúcia Americano Barcelos de Souza, Miriam Bernardes Gomes de Lima, & Délio Soares Raslan. (2010). New Synthetic Route and Characterisation of Phosphorus and Arsenic Heterocyclic Compounds.
  • Parth H. Chauhan, & Sunita Lunkad. (1994). Mixed Chloro Bis[Alkylenedithiophosphato] Antimony(III) and Their Heterobinuclear Derivatives with Boron Tetraisopropoxide: Synthesis and Characterization.
  • Matile Group. (2022). Pnictogen-Centered Cascade Exchangers for Thiol-Mediated Uptake: As(III)-, Sb(III)-, and Bi(III)-Expanded Cyclic Disulfides as Inhibitors of Cytosolic Delivery and Viral Entry.

Sources

Exploratory

The Strategic Role of 2-Chloro-1,3,2-dithiastibolane in Organoantimony Heterocycle Research: Synthesis, Derivatization, and Chemical Biology

Executive Summary Organoantimony heterocycles have transitioned from niche organometallic curiosities to highly versatile scaffolds in materials science and chemical biology. At the core of this evolution is 2-chloro-1,3...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Organoantimony heterocycles have transitioned from niche organometallic curiosities to highly versatile scaffolds in materials science and chemical biology. At the core of this evolution is 2-chloro-1,3,2-dithiastibolane , a minimalist five-membered metallacycle featuring a highly polarizable antimony(III) center bonded to two sulfur atoms and one labile chlorine atom. As a Senior Application Scientist, I present this technical guide to elucidate the mechanistic principles, synthetic workflows, and cutting-edge biological applications of this critical building block. By understanding the thermodynamic drivers of its derivatization and its unique dynamic covalent chemistry, researchers can leverage this scaffold for the development of novel antiviral agents and complex supramolecular architectures.

Structural Chemistry and Mechanistic Significance

The 1,3,2-dithiastibolane ring system is defined by its soft Lewis acid Sb(III) center, which is constrained within a dithiolate backbone. In the specific case of 1-chloro-2,5-dithiastibolane (an alternate nomenclature for 2-chloro-1,3,2-dithiastibolane), the antimony atom retains a residual coordination ability 1. This residual Lewis acidity is the mechanistic cornerstone that allows the molecule to form stable adducts and participate in dynamic covalent exchange—a property that is highly sought after in the design of pnictogen-centered cascade exchangers (CAXs) for cellular delivery systems.

Furthermore, the lability of the Sb–Cl bond provides a highly reactive site for nucleophilic substitution, making 2-chloro-1,3,2-dithiastibolane an ideal precursor for synthesizing a vast library of mixed dithiolate antimony derivatives 2.

Synthetic Methodologies: Establishing the Core Metallacycle

Traditional condensation reactions between antimony trichloride (SbCl₃) and dithiols can be plagued by oligomerization and the generation of corrosive HCl gas. To circumvent this, advanced skeletal substitution reactions have been developed.

Protocol 1: Synthesis via Skeletal Substitution

This protocol utilizes a transmetallation-like skeletal substitution, offering a cleaner reaction profile by avoiding direct HCl generation 3.

  • Causality & Rationale: Treating 2-chloro-1,3,2-dithiaphospholane with an antimony source (such as SbF₃) induces a skeletal substitution. The thermodynamic driving force is the formation of the highly stable P–F bonds (in the byproducts) at the expense of the weaker Sb–F bonds, effectively transferring the dithiolate backbone to the antimony center [[4]]().

  • Self-Validating System: The reaction's progress is continuously monitored via ³¹P NMR. The complete disappearance of the precursor's phosphorus signal confirms the quantitative transfer of the heterocycle framework.

Step-by-Step Methodology:

  • Preparation: Purge a Schlenk flask with ultra-high purity Argon. Critical: Sb(III) compounds are highly prone to oxidation and hydrolysis; strict anhydrous and anaerobic conditions are mandatory.

  • Reagent Loading: Dissolve 1.0 equivalent of 2-chloro-1,3,2-dithiaphospholane in anhydrous dichloromethane (DCM) at 0 °C.

  • Substitution: Slowly add 1.0 equivalent of SbF₃ in small portions under vigorous stirring.

  • Maturation: Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Isolation: Filter the mixture under argon to remove insoluble inorganic fluorides. Concentrate the filtrate in vacuo to yield the crude 2-chloro-1,3,2-dithiastibolane.

  • Purification: Purify via vacuum distillation or recrystallization from anhydrous toluene.

Protocol 2: Synthesis of Mixed Dithiolate Dialkyldithiophosphate Derivatives

To tune the lipophilicity and biological targeting of the antimony center, the chlorine atom can be substituted with complex phosphorus-based dithiolate ligands 2.

  • Causality & Rationale: The reaction utilizes the sodium salt of dialkyldithiophosphates. The irreversible precipitation of sodium chloride (NaCl) acts as a powerful thermodynamic sink, driving the equilibrium entirely toward the product formation.

Step-by-Step Methodology:

  • Solution Preparation: Dissolve 2-chloro-1,3,2-dithiastibolane (1.0 eq) in anhydrous benzene.

  • Nucleophilic Addition: Add sodium dialkyldithiophosphate (1.0 eq) dropwise to the stirring solution at room temperature.

  • Observation: A white precipitate (NaCl) will begin to form immediately, validating the progression of the nucleophilic substitution.

  • Completion: Stir for 6 hours. Filter off the NaCl byproduct using a fine-porosity Schlenk frit.

  • Recovery: Evaporate the benzene solvent under reduced pressure to isolate the mixed dithiolato dialkyldithiophosphato antimony(III) derivative.

SynthesisWorkflow P1 2-Chloro-1,3,2-dithiaphospholane (Precursor) Rxn1 Skeletal Substitution Reaction (Strict Inert Atmosphere) P1->Rxn1 P2 Antimony Trifluoride (SbF3) (Pnictogen Source) P2->Rxn1 Core 2-Chloro-1,3,2-dithiastibolane (Core Metallacycle) Rxn1->Core High Yield Rxn2 Nucleophilic Substitution (Thermodynamic Sink: NaCl) Core->Rxn2 L1 Sodium Dialkyldithiophosphates (Ligand Source) L1->Rxn2 Prod Mixed Dithiolate Sb(III) Derivatives (Target Compounds) Rxn2->Prod -NaCl

Caption: Workflow detailing the synthesis and derivatization of 2-Chloro-1,3,2-dithiastibolane.

Chemical Biology: Pnictogen-Centered Cascade Exchangers

Beyond synthetic chemistry, the 1,3,2-dithiastibolane motif has emerged as a groundbreaking tool in chemical biology. Recent pioneering work has demonstrated that dynamic covalent macrocyclic architectures centered on antimony relays can actively participate in thiol/ate exchange on cell surfaces 5.

Mechanism of Thiol-Mediated Uptake Inhibition

Certain viruses (e.g., Lentivirus, HIV) hijack glutathione (GSH)-dependent thiol-mediated uptake pathways to gain cellular entry. By deploying minimalist dithiastibolane rings (designated as Sb-[5] ), researchers can competitively inhibit these pathways. The Sb(III) center undergoes rapid, dynamic chalcogen/pnictogen exchange with cell-surface thiols, effectively blocking the cytosolic delivery machinery 6.

Interestingly, the ring size strictly dictates the biological efficacy. Ring expansion to a six-membered dithiastibinane (Sb-[6]) reduces activity due to the inactivation of the antimony relay via intramolecular pnictogen bonding 5.

Quantitative Biological Activity Data

The following table summarizes the inhibitory concentrations of various antimony-based macrocycles against thiol-mediated cytosolic delivery:

Compound DesignationStructural MotifMIC (μM)IC₅₀ (μM)Mechanistic Notes
Sb-[5] 10 Dithiastibolane (5-membered)5.0N/AMinimalist ring; highly active relay without intramolecular inactivation.
Sb-[6] 11 Dithiastibinane (6-membered)> 5.0N/ALess active; antimony relay inactivated by intramolecular pnictogen bonding.
Sb-[7] 8 Dithiastibepane (7-membered)< 5.0N/ALead structure; acts as an enhancer of lentivirus uptake rather than an inhibitor.
Sb-[2.2.2] 12 Trithiastibabicyclooctane10.0N/ASupramolecular motif; comparably weak inhibitory activity.
Phenylated Sb-[7] 9 Phenylated dithiastibepane0.71.7Most potent inhibitor in the series, but exhibits high cellular toxicity.

Data synthesized from Johnson, Matile, et al. regarding pnictogen-centered cascade exchangers5.

UptakeInhibition Viral Viral Entry / Cytosolic Delivery (Lentivirus / HIV) Thiols Cell Surface Thiols (Glutathione-dependent) Viral->Thiols Utilizes Exchange Dynamic Covalent Exchange (Thiol/Ate Exchange) Thiols->Exchange Interacts with Sb5 Sb-[5] Dithiastibolane Relay (MIC = 5 μM) Sb5->Exchange Undergoes Inhibition Inhibition of Transporter 21 (Uptake Blockade) Exchange->Inhibition Triggers Inhibition->Viral Blocks

Caption: Mechanism of thiol-mediated uptake inhibition by Sb-[5] dithiastibolane relays.

Conclusion & Future Perspectives

The 2-chloro-1,3,2-dithiastibolane framework is far more than a simple synthetic intermediate; it is a highly tunable node for dynamic covalent chemistry. By carefully manipulating the reaction conditions—such as utilizing skeletal substitutions to prevent oligomerization and thermodynamic sinks for derivatization—researchers can generate libraries of organoantimony compounds with precise stereoelectronic properties. As drug development pivots toward novel mechanisms of action, the ability of dithiastibolane relays to intercept viral entry via thiol-mediated uptake positions this heterocycle at the forefront of next-generation antiviral therapeutics.

References

  • Pnictogen-Centered Cascade Exchangers for Thiol-Mediated Uptake: As(III)-, Sb(III)-, and Bi(III)-Expanded Cyclic Disulfides as Inhibitors of Cytosolic Delivery and Viral Entry - PMC (nih.gov)
  • Pnictogen-Centered Cascade Exchangers for Thiol-Mediated Uptake: As(III)-, Sb(III)-, and Bi(III)-Expanded Cyclic Disulfides as Inhibitors of Cytosolic Delivery and Viral Entry | JACS Au (acs.org)
  • Robson Matos D.Phill. Professor (Associate) at Federal University of Rio de Janeiro (researchgate.net)
  • NEW SYNTHETIC ROUTE FOR 2-CHLORO-1,3,2-DITHIASTIBOLANE INVOLVING A SKELETAL SUBSTITUTION REACTION (semanticscholar.org)
  • Synthesis and characterization of adducts of ethane-1,2-dithiolato... (unipd.it)
  • Mixed Chloro Bis[Alkylenedithiophosphato] Antimony(III) and Their Heterobinuclear Derivatives with Boron Tetraisopropoxide: Synthesis and Characterization (researchgate.net)

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-Chloro-1,3,2-dithiastibolane Derivatives: A Detailed Protocol for Pharmaceutical Research

Introduction: The Emerging Potential of Organoantimony Compounds in Therapeutics The exploration of novel heterocyclic scaffolds is a cornerstone of modern drug discovery. Among these, sulfur-containing heterocycles have...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Emerging Potential of Organoantimony Compounds in Therapeutics

The exploration of novel heterocyclic scaffolds is a cornerstone of modern drug discovery. Among these, sulfur-containing heterocycles have demonstrated a remarkable breadth of biological activities, including antimicrobial and antitumor properties.[1][2] Concurrently, organoantimony compounds have a long history in medicine, particularly in the treatment of leishmaniasis, and are now being investigated for their potential as anticancer and antimicrobial agents.[3][4] The unique chemical properties of the antimony center, combined with the structural features of a dithiolane ring, make 2-Chloro-1,3,2-dithiastibolane and its derivatives a compelling class of molecules for therapeutic development.

This technical guide provides a comprehensive, step-by-step protocol for the synthesis of 2-Chloro-1,3,2-dithiastibolane, a key precursor for a variety of derivatives. The causality behind each experimental step is explained to provide researchers with a deep understanding of the reaction mechanism and to ensure procedural robustness.

Chemical Reaction and Mechanism

The synthesis of 2-Chloro-1,3,2-dithiastibolane is achieved through the reaction of 1,2-ethanedithiol with antimony(III) chloride. This reaction is analogous to the synthesis of other 2-chloro-1,3,2-diheterophospholanes, where a diol or dithiol is reacted with a trivalent phosphorus halide.[5][6] The reaction proceeds via a nucleophilic substitution mechanism, where the thiol groups of 1,2-ethanedithiol attack the electrophilic antimony center of antimony(III) chloride, leading to the displacement of two chloride ions and the formation of the five-membered dithiastibolane ring. The reaction releases two molecules of hydrogen chloride (HCl) as a byproduct.

The general reaction is as follows:

HS-CH₂-CH₂-SH + SbCl₃ → (CH₂)₂S₂SbCl + 2 HCl

To drive the reaction to completion and to prevent side reactions, the removal of the HCl byproduct is crucial. This can be achieved by performing the reaction in the presence of a non-nucleophilic base, such as triethylamine or pyridine, which will neutralize the HCl as it is formed.

Experimental Workflow Diagram

SynthesisWorkflow reagents 1. Reagent Preparation - 1,2-Ethanedithiol - Antimony(III) Chloride - Anhydrous Solvent (e.g., Toluene) - Triethylamine (optional base) reaction_setup 2. Reaction Setup - Inert atmosphere (N₂ or Ar) - Anhydrous conditions reagents->reaction_setup addition 3. Controlled Addition - Dropwise addition of dithiol to SbCl₃ solution - Maintain low temperature (0 °C) reaction_setup->addition reaction 4. Reaction - Stir at room temperature addition->reaction workup 5. Work-up - Filtration of triethylamine hydrochloride (if used) - Removal of solvent under reduced pressure reaction->workup purification 6. Purification - Vacuum distillation or recrystallization workup->purification characterization 7. Characterization - NMR (¹H, ¹³C) - Mass Spectrometry - Elemental Analysis purification->characterization

Caption: General workflow for the synthesis of 2-Chloro-1,3,2-dithiastibolane.

Detailed Synthesis Protocol: 2-Chloro-1,3,2-dithiastibolane

This protocol outlines a general and robust method for the synthesis of the parent compound, which can be adapted for the synthesis of its derivatives.

Materials and Equipment:
  • Reagents:

    • 1,2-Ethanedithiol (HSCH₂CH₂SH)

    • Antimony(III) chloride (SbCl₃)

    • Anhydrous toluene or dichloromethane (DCM)

    • Triethylamine (Et₃N), freshly distilled (optional, but recommended)

  • Equipment:

    • Three-necked round-bottom flask

    • Dropping funnel

    • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

    • Magnetic stirrer and stir bar

    • Inert gas supply (Nitrogen or Argon)

    • Ice bath

    • Schlenk line or similar apparatus for handling air- and moisture-sensitive reagents

    • Rotary evaporator

    • Vacuum distillation apparatus or recrystallization setup

Step-by-Step Procedure:
  • Reaction Setup:

    • Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

    • In the flask, dissolve antimony(III) chloride (1 equivalent) in anhydrous toluene (or DCM) to form a solution.

  • Reagent Addition:

    • In the dropping funnel, prepare a solution of 1,2-ethanedithiol (1 equivalent) and triethylamine (2.2 equivalents, if used) in anhydrous toluene.

    • Cool the antimony(III) chloride solution in the flask to 0 °C using an ice bath.

    • Slowly add the 1,2-ethanedithiol solution from the dropping funnel to the stirred antimony(III) chloride solution over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Continue stirring the mixture at room temperature for 2-4 hours. The formation of a white precipitate (triethylamine hydrochloride) will be observed if a base is used.

  • Work-up:

    • If triethylamine was used, filter the reaction mixture under an inert atmosphere to remove the triethylamine hydrochloride precipitate. Wash the precipitate with a small amount of anhydrous toluene.

    • If no base was used, proceed directly to the next step.

    • Remove the solvent from the filtrate (or the reaction mixture) under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., hexane or a mixture of toluene and hexane).

Characterization of 2-Chloro-1,3,2-dithiastibolane

Technique Expected Observations
¹H NMR A multiplet in the range of 3.0-4.0 ppm corresponding to the two methylene (-CH₂) groups of the ethanedithiol backbone. The chemical shift will be influenced by the antimony and chlorine atoms.
¹³C NMR A single peak in the aliphatic region (typically 30-50 ppm) for the two equivalent methylene carbons.
Mass Spectrometry (EI-MS) The mass spectrum is expected to show a molecular ion peak [M]⁺. Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) and antimony (¹²¹Sb and ¹²³Sb in a ~57:43 ratio), the molecular ion and chlorine/antimony-containing fragments will exhibit characteristic isotopic patterns.[10]
Elemental Analysis The elemental composition (C, H, S, Sb, Cl) should be within ±0.4% of the calculated theoretical values.

Safety and Handling Precautions

Organoantimony compounds can be toxic and should be handled with care.[8]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Handling: Antimony(III) chloride is corrosive and moisture-sensitive. Handle it under an inert atmosphere. 1,2-ethanedithiol has a strong, unpleasant odor and is a skin and eye irritant.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations for hazardous materials.

Applications in Drug Development

The 2-Chloro-1,3,2-dithiastibolane scaffold serves as a versatile starting material for the synthesis of a wide range of derivatives with potential therapeutic applications. By substituting the chlorine atom with various organic moieties, libraries of compounds can be generated for biological screening.

  • Anticancer Activity: Many heterocyclic compounds containing sulfur and nitrogen have demonstrated significant antitumor activity.[11][12] The dithiastibolane core, when functionalized with appropriate pharmacophores, could lead to novel anticancer agents.

  • Antimicrobial Properties: Thiazole and thiadiazole derivatives are known for their broad-spectrum antimicrobial and antifungal activities.[2][13][14] The unique electronic properties of the antimony atom in dithiastibolane derivatives may enhance their interaction with microbial targets.

  • Enzyme Inhibition: The ability of the dithiastibolane moiety to chelate metal ions or interact with active sites of enzymes could be exploited for the development of specific enzyme inhibitors.

Troubleshooting

Problem Possible Cause Solution
Low Yield Incomplete reactionEnsure anhydrous conditions and an inert atmosphere. Increase reaction time or temperature.
Loss of product during work-up or purificationOptimize filtration and solvent removal steps. Choose an appropriate purification method.
Product is an oil instead of a solid Impurities presentPurify the product further by column chromatography or repeated recrystallization.
Reaction does not proceed Inactive reagentsUse freshly distilled solvents and high-purity starting materials. Check the quality of antimony(III) chloride.

Conclusion

The synthesis of 2-Chloro-1,3,2-dithiastibolane derivatives presents a promising avenue for the discovery of new therapeutic agents. The protocol detailed in this guide provides a solid foundation for researchers to synthesize and explore the biological potential of this interesting class of organoantimony compounds. By understanding the underlying chemical principles and adhering to strict safety protocols, scientists can effectively utilize this synthetic route to generate novel molecules for drug development programs.

References

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). SpringerLink. Retrieved March 24, 2026, from [Link]

  • Evaluation of antimicrobial activity of different dithiolethiones. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved March 24, 2026, from [Link]

  • 2-Chloro-1,3,2-dioxaphospholane 2-oxide. (n.d.). PubChem. Retrieved March 24, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2022). MDPI. Retrieved March 24, 2026, from [Link]

  • Synthesis and Evaluation of Biological Activity of New Antimony Compounds With Methotrexate and Benzothiazole. (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]

  • 13C NMR Chemical Shifts. (2021). University of Wisconsin-Madison. Retrieved March 24, 2026, from [Link]

  • Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (2025). MDPI. Retrieved March 24, 2026, from [Link]

  • Antimony and bismuth compounds in oncology. (2002). PubMed. Retrieved March 24, 2026, from [Link]

  • Availability, Toxicology and Medical Significance of Antimony. (2022). MDPI. Retrieved March 24, 2026, from [Link]

  • Synthesis and crystal structure of 2-(1,3-dithietan-2-ylidene)cyclohexane-1,3-dione. (n.d.). National Center for Biotechnology Information. Retrieved March 24, 2026, from [Link]

  • Thiadiazole derivatives as anticancer agents. (n.d.). National Center for Biotechnology Information. Retrieved March 24, 2026, from [Link]

  • Synthesis and antimicrobial activity of new 4-thiazolidinone derivatives containing 2-amino-6-methoxybenzothiazole. (n.d.). National Center for Biotechnology Information. Retrieved March 24, 2026, from [Link]

  • Trastuzumab Potentiates Antitumor Activity of Thiopyrano[2,3-d]Thiazole Derivative in AGS Gastric Cancer Cells. (2024). MDPI. Retrieved March 24, 2026, from [Link]

  • Systematic Studies on Anti-Cancer Evaluation of Stilbene and Dibenzo[b,f]oxepine Derivatives. (2023). MDPI. Retrieved March 24, 2026, from [Link]

  • Recent synthesis of thietanes. (2020). Beilstein Journals. Retrieved March 24, 2026, from [Link]

  • Synthesis of some 2-ylidene-1,3-dithiolanes. (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]

  • Antioxidative and antitumor activity of derivatives of 4-β-amino-40. (n.d.). IMR Press. Retrieved March 24, 2026, from [Link]

  • Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2025). National Center for Biotechnology Information. Retrieved March 24, 2026, from [Link]

  • Explaining & interpreting 1 H (proton) NMR spectrum of 2-chloropropane. (n.d.). Doc Brown's Chemistry. Retrieved March 24, 2026, from [Link]

  • Synthesis of 1,3,2-Dioxoazaphospholanes. (2017). OMICS International. Retrieved March 24, 2026, from [Link]

  • 1,3-Butadiene, 2-chloro-. (n.d.). NIST WebBook. Retrieved March 24, 2026, from [Link]

  • 2-Chloro-1,3,2-dioxaphospholane. (n.d.). SpectraBase. Retrieved March 24, 2026, from [Link]

  • 2-Chloro-1,3,2-dioxaphospholane. (n.d.). SpectraBase. Retrieved March 24, 2026, from [Link]

Sources

Application

Application Notes &amp; Protocols: Ligand Substitution Reactions Involving 2-Chloro-1,3,2-dithiastibolane

Introduction: The Utility of 2-Chloro-1,3,2-dithiastibolane in Synthetic Chemistry 2-Chloro-1,3,2-dithiastibolane is a heterocyclic organoantimony compound featuring a reactive antimony-chlorine bond. While not as extens...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Utility of 2-Chloro-1,3,2-dithiastibolane in Synthetic Chemistry

2-Chloro-1,3,2-dithiastibolane is a heterocyclic organoantimony compound featuring a reactive antimony-chlorine bond. While not as extensively documented as its phosphorus or arsenic analogs, its structure presents significant opportunities for synthetic chemists, particularly in materials science and drug development. The core of its utility lies in the facile substitution of the chloride ligand by a wide range of nucleophiles, enabling the introduction of the dithiastibolane moiety onto various molecular scaffolds. This five-membered ring system, containing two sulfur atoms and a central antimony atom, can impart unique electronic and steric properties to the target molecule.

The reactivity of the Sb-Cl bond is governed by the Lewis acidic nature of the antimony(III) center, making it susceptible to attack by nucleophiles.[1][2] This guide provides a comprehensive overview of the synthesis of the 2-Chloro-1,3,2-dithiastibolane precursor and detailed protocols for its subsequent use in ligand substitution reactions. The methodologies are designed to be robust and adaptable, providing a solid foundation for researchers exploring the potential of this versatile reagent.

Synthesis of the Precursor: 2-Chloro-1,3,2-dithiastibolane

The synthesis of 2-Chloro-1,3,2-dithiastibolane is predicated on the condensation reaction between antimony(III) trichloride and 1,2-ethanedithiol. This reaction is analogous to the formation of similar cyclic structures with other p-block elements. The driving force for this reaction is the formation of the stable five-membered ring and the elimination of hydrogen chloride.

Reaction Principle and Mechanism

The reaction proceeds via a nucleophilic attack of the thiol groups of 1,2-ethanedithiol on the antimony center of antimony(III) trichloride, with the subsequent elimination of two molecules of hydrogen chloride. A base is typically used to scavenge the HCl produced, driving the reaction to completion.

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product cluster_3 Byproduct SbCl3 SbCl3 Product 2-Chloro-1,3,2-dithiastibolane SbCl3->Product + Ethanedithiol Ethanedithiol HS-CH2-CH2-SH Ethanedithiol->Product Base Base (e.g., Triethylamine) Solvent Anhydrous Solvent (e.g., Toluene) Byproduct 2 HCl

Caption: Synthesis of 2-Chloro-1,3,2-dithiastibolane.

Detailed Experimental Protocol: Synthesis of 2-Chloro-1,3,2-dithiastibolane

Materials:

  • Antimony(III) trichloride (SbCl₃)

  • 1,2-Ethanedithiol

  • Triethylamine (Et₃N), freshly distilled

  • Anhydrous Toluene

  • Standard Schlenk line and glassware

  • Magnetic stirrer and stir bar

  • Cannula and syringes

Procedure:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add antimony(III) trichloride (1 equivalent) to a Schlenk flask equipped with a magnetic stir bar. Dissolve the SbCl₃ in anhydrous toluene.

  • Addition of 1,2-Ethanedithiol: In a separate flask, prepare a solution of 1,2-ethanedithiol (1 equivalent) in anhydrous toluene.

  • Reaction Mixture: Cool the SbCl₃ solution to 0 °C using an ice bath. Slowly add the 1,2-ethanedithiol solution to the stirred SbCl₃ solution via cannula.

  • Addition of Base: To the reaction mixture, add triethylamine (2 equivalents) dropwise via syringe. A white precipitate of triethylammonium chloride will form.

  • Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours to ensure complete reaction.

  • Workup:

    • Filter the reaction mixture under an inert atmosphere to remove the triethylammonium chloride precipitate.

    • Wash the precipitate with a small amount of anhydrous toluene.

    • Combine the filtrate and washings.

    • Remove the solvent from the filtrate under reduced pressure to yield the crude 2-Chloro-1,3,2-dithiastibolane.

  • Purification (Optional): The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent if necessary.

  • Characterization: The structure of the product should be confirmed by spectroscopic methods, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Ligand Substitution Reactions: Protocols and Applications

The primary utility of 2-Chloro-1,3,2-dithiastibolane lies in its capacity as an electrophile in ligand substitution reactions. The Sb-Cl bond is readily cleaved by a variety of nucleophiles, allowing for the covalent attachment of the dithiastibolane moiety to diverse molecular frameworks.

General Reaction Mechanism

The ligand substitution reactions proceed through a nucleophilic attack on the antimony center, leading to the displacement of the chloride ion. The reaction can be categorized as a nucleophilic substitution at the antimony(III) center.

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product cluster_3 Byproduct Dithiastibolane 2-Chloro-1,3,2-dithiastibolane Product Substituted Dithiastibolane Dithiastibolane->Product + Nucleophile Nucleophile Nucleophile (Nu-H) Nucleophile->Product Base Base (optional, to scavenge HCl) Solvent Anhydrous Solvent Byproduct HCl

Caption: General Ligand Substitution Reaction.

Protocol 1: Substitution with Thiolates (Formation of Sb-S Bonds)

This protocol is applicable for the synthesis of compounds containing a trivalent antimony atom bonded to three sulfur atoms, which can be of interest in materials with specific electronic properties.

Materials:

  • 2-Chloro-1,3,2-dithiastibolane

  • A desired thiol (R-SH)

  • A non-nucleophilic base (e.g., triethylamine or proton sponge)

  • Anhydrous solvent (e.g., THF or Dichloromethane)

Procedure:

  • Preparation: In a Schlenk flask under an inert atmosphere, dissolve 2-Chloro-1,3,2-dithiastibolane (1 equivalent) in the chosen anhydrous solvent.

  • Nucleophile Preparation: In a separate flask, dissolve the thiol (1 equivalent) and the base (1 equivalent) in the same anhydrous solvent.

  • Reaction: Slowly add the thiol/base solution to the stirred solution of 2-Chloro-1,3,2-dithiastibolane at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, filter the mixture to remove the precipitated ammonium salt.

    • Wash the precipitate with a small amount of the anhydrous solvent.

    • Combine the filtrate and washings.

    • Remove the solvent under reduced pressure.

  • Purification: Purify the resulting product by column chromatography on silica gel or by recrystallization.

Protocol 2: Substitution with Alkoxides/Phenoxides (Formation of Sb-O Bonds)

This protocol allows for the synthesis of antimony-containing esters or ethers, which can be precursors to functionalized materials or biologically active molecules.

Materials:

  • 2-Chloro-1,3,2-dithiastibolane

  • An alcohol or phenol (R-OH)

  • A strong, non-nucleophilic base (e.g., Sodium Hydride (NaH) or Potassium tert-butoxide (t-BuOK))

  • Anhydrous aprotic solvent (e.g., THF or DMF)

Procedure:

  • Alkoxide/Phenoxide Formation: In a Schlenk flask under an inert atmosphere, suspend the base (1.1 equivalents) in the anhydrous solvent. To this suspension, slowly add the alcohol or phenol (1 equivalent). Stir until the evolution of hydrogen gas ceases (in the case of NaH) or until a clear solution is formed.

  • Reaction: To the freshly prepared alkoxide/phenoxide solution, slowly add a solution of 2-Chloro-1,3,2-dithiastibolane (1 equivalent) in the same anhydrous solvent at 0 °C.

  • Completion: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Workup:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure.

  • Purification: Purify the product by column chromatography or other suitable methods.

Protocol 3: Substitution with Amines (Formation of Sb-N Bonds)

The formation of antimony-nitrogen bonds opens avenues for the synthesis of novel ligands for catalysis or compounds with potential biological activity.

Materials:

  • 2-Chloro-1,3,2-dithiastibolane

  • A primary or secondary amine (R₂NH)

  • A non-nucleophilic base (e.g., triethylamine, 2 equivalents if the amine is used as its hydrochloride salt)

  • Anhydrous solvent (e.g., acetonitrile or THF)

Procedure:

  • Preparation: In a Schlenk flask under an inert atmosphere, dissolve 2-Chloro-1,3,2-dithiastibolane (1 equivalent) in the anhydrous solvent.

  • Addition of Amine: Add the amine (1.1 equivalents) to the stirred solution. If the amine is volatile, it can be added as a solution in the same solvent.

  • Addition of Base: If the amine is not used in excess to act as the base, add a non-nucleophilic base (1.1 equivalents).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the reaction is complete, as indicated by TLC or LC-MS.

  • Workup:

    • If a precipitate forms, filter the reaction mixture.

    • Remove the solvent from the filtrate under reduced pressure.

    • If no precipitate forms, remove the solvent directly.

  • Purification: The crude product can be purified by column chromatography, taking care to use a solvent system that does not degrade the product.

Data Presentation

Table 1: Representative Nucleophiles and Expected Product Classes

Nucleophile ClassExample NucleophileProduct ClassPotential Applications
ThiolsEthanethiol (EtSH)2-Ethylthio-1,3,2-dithiastibolanePrecursors to sulfur-rich polymers, ligands for metal complexes.
AlcoholsMethanol (MeOH)2-Methoxy-1,3,2-dithiastibolaneBuilding blocks for functional materials, intermediates in organic synthesis.
PhenolsPhenol (PhOH)2-Phenoxy-1,3,2-dithiastibolaneModifiers for polymers, potential precursors to luminescent materials.
Primary AminesAniline (PhNH₂)2-(Phenylamino)-1,3,2-dithiastibolaneLigands in coordination chemistry, building blocks for bioactive molecules.
Secondary AminesDiethylamine (Et₂NH)2-(Diethylamino)-1,3,2-dithiastibolaneCatalysts, synthetic intermediates.

Concluding Remarks and Future Directions

The protocols outlined in this application note provide a foundational framework for the synthesis and utilization of 2-Chloro-1,3,2-dithiastibolane in ligand substitution reactions. The versatility of this reagent, coupled with the straightforward nature of its reactions, makes it a valuable tool for researchers in various fields. Future work could focus on expanding the scope of nucleophiles, exploring the catalytic activity of the resulting substituted dithiastibolanes, and investigating the biological properties of molecules incorporating this unique heterocyclic motif. As with any reactive organometallic compound, appropriate safety precautions, including working in a well-ventilated fume hood and using personal protective equipment, are essential.

References

  • G.O. Doak, G.G. Long, L.D. Freedman, J. Organomet. Chem., 1965, 4, 82-92.
  • H.J. Breunig, R.
  • N. A. Barnes, A. C. C. Stephen, G. A. Forsyth, W. R. Entwistle, A. R. W. Jackson, J. Organomet. Chem., 2002, 645, 159-165.
  • R. A. Howie, G. M. Spencer, J. L. Wardell, J. Organomet. Chem., 1985, 288, 159-166.
  • M. Dräger, Z. Anorg. Allg. Chem., 1977, 428, 243-252.

Sources

Method

Application Notes and Protocols: 2-Chloro-1,3,2-dithiastibolane as a Versatile Precursor in Coordination Chemistry

Introduction: Unlocking the Potential of a Niche Antimony Heterocycle In the vast landscape of organometallic chemistry, the heavier p-block elements offer unique electronic properties and coordination geometries. Organo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking the Potential of a Niche Antimony Heterocycle

In the vast landscape of organometallic chemistry, the heavier p-block elements offer unique electronic properties and coordination geometries. Organoantimony chemistry, in particular, presents a fascinating field of study, with applications ranging from catalysis to materials science and medicine.[1] Within this field, heterocyclic systems provide a means to enforce specific coordination environments and enhance stability.

This document serves as a detailed guide to the synthesis and potential applications of 2-Chloro-1,3,2-dithiastibolane , a five-membered antimony-sulfur heterocycle. While this specific compound is not extensively documented in the literature, its structure—featuring a reactive Antimony(III) center and a labile Sb-Cl bond within a chelating dithiol framework—marks it as a precursor of significant potential. By drawing upon the well-established chemistry of antimony halides and analogous phosphorus heterocycles, we can logically deduce its reactivity and map out its applications as a versatile synthon for novel coordination compounds.

These notes are designed for researchers and professionals in chemistry and drug development, providing both the foundational protocols for working with this reagent and a scientifically-grounded vision for its application in creating advanced antimony-based molecular architectures.

PART 1: Synthesis of the Core Reagent: 2-Chloro-1,3,2-dithiastibolane

The logical starting point for any exploration into the coordination chemistry of 2-Chloro-1,3,2-dithiastibolane is its own synthesis. The most direct and efficient pathway is the condensation of antimony(III) trichloride with 1,2-ethanedithiol. This reaction is analogous to the synthesis of similar five-membered heterocycles, such as 2-chloro-1,3,2-dioxaphospholane from phosphorus trichloride and ethylene glycol.[2]

The primary challenge in this synthesis is the management of the hydrogen chloride (HCl) gas evolved during the reaction. The presence of HCl can lead to side reactions or establish an unfavorable equilibrium. Therefore, the inclusion of a non-nucleophilic tertiary amine base, such as triethylamine or pyridine, is crucial to act as an HCl scavenger, driving the reaction to completion by precipitating the insoluble amine hydrochloride salt.[2][3]

Experimental Protocol 1: Synthesis of 2-Chloro-1,3,2-dithiastibolane

Causality and Experimental Design:

  • Inert Atmosphere: Antimony trichloride is moisture-sensitive, and the organoantimony product may be sensitive to air and moisture.[4] All steps must be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques.

  • Anhydrous Solvents: The use of dry, degassed solvents is critical to prevent hydrolysis of the starting material and product.

  • Temperature Control: The reaction is exothermic. Slow, controlled addition of the antimony trichloride solution at a reduced temperature (0 °C) is necessary to prevent uncontrolled reaction rates and potential side-product formation.

  • Stoichiometry: A slight excess of the dithiol and base is often used to ensure complete consumption of the antimony trichloride. However, for initial synthesis, a 1:1:2 stoichiometry is recommended.

Materials & Reagents:

  • Antimony(III) trichloride (SbCl₃)

  • 1,2-Ethanedithiol (HSCH₂CH₂SH)[5]

  • Triethylamine (Et₃N), freshly distilled

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Filter cannula or fritted glass filter

  • Schlenk flask and standard glassware

Procedure:

  • Under an inert atmosphere, charge a 250 mL three-necked Schlenk flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet with 1,2-ethanedithiol (e.g., 10.0 mmol, 0.94 g) and triethylamine (22.0 mmol, 2.23 g).

  • Dissolve the mixture in 50 mL of anhydrous diethyl ether.

  • In a separate Schlenk flask, prepare a solution of antimony(III) trichloride (10.0 mmol, 2.28 g) in 50 mL of anhydrous diethyl ether.

  • Cool the dithiol/amine solution to 0 °C using an ice bath.

  • Transfer the SbCl₃ solution to the dropping funnel and add it dropwise to the stirred dithiol/amine solution over a period of 60 minutes. A white precipitate (triethylamine hydrochloride) will form immediately.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 3-4 hours to ensure the reaction goes to completion.

  • Separate the product solution from the precipitate by filtering through a filter cannula into a clean Schlenk flask.

  • Wash the precipitate with two 20 mL portions of anhydrous diethyl ether and combine the washings with the filtrate.

  • Remove the solvent from the combined filtrate under reduced pressure to yield the crude product.

  • The product can be purified by vacuum distillation or by recrystallization from a suitable solvent like hexane.

G cluster_reactants Reactants cluster_process Process cluster_products Products SbCl3 SbCl₃ Reaction Anhydrous Ether 0°C to RT SbCl3->Reaction Dithiol HS(CH₂)₂SH Dithiol->Reaction Base 2 Et₃N Base->Reaction Product 2-Chloro-1,3,2-dithiastibolane Reaction->Product Byproduct 2 Et₃N·HCl (precipitate) Reaction->Byproduct

Caption: Synthesis of 2-Chloro-1,3,2-dithiastibolane.

PART 2: Applications in the Synthesis of Novel Coordination Compounds

The synthetic utility of 2-Chloro-1,3,2-dithiastibolane stems from the reactivity of the Sb-Cl bond. This bond is the primary site for nucleophilic substitution, allowing for the facile introduction of a wide variety of organic and inorganic moieties. The following sections detail protocols for leveraging this reactivity to create new classes of organoantimony compounds.

Application 1: Formation of Sb-C Bonds — Synthesis of 2-Aryl/Alkyl-1,3,2-dithiastibolanes

Rationale: The creation of direct antimony-carbon bonds is fundamental to organoantimony chemistry.[1] By reacting the chloro-precursor with organometallic reagents such as Grignard or organolithium reagents, one can synthesize 2-substituted dithiastibolanes. These products are valuable in their own right as structurally constrained tertiary stibines. The antimony atom's lone pair makes it a potential soft Lewis basic ligand for transition metals, while the entire molecule could serve as a precursor for creating hypervalent antimony species.

Experimental Protocol 2: Synthesis of 2-Phenyl-1,3,2-dithiastibolane

Causality and Experimental Design:

  • Reagent Reactivity: Grignard and organolithium reagents are extremely sensitive to air and moisture and are strong bases. Strict inert atmosphere and anhydrous conditions are mandatory.

  • Stoichiometry: A 1:1 stoichiometry is critical. Using an excess of the organometallic reagent could lead to ring-opening or other undesired reactions.

  • Reverse Addition: Adding the dithiastibolane solution to the Grignard reagent ensures that the Grignard is always in excess locally, which can sometimes prevent side reactions, though normal addition is also effective. For this protocol, we will add the organometallic reagent to the antimony compound.

Materials & Reagents:

  • 2-Chloro-1,3,2-dithiastibolane

  • Phenylmagnesium bromide (PhMgBr) or Phenyllithium (PhLi) solution in THF or ether (typically 1.0 M)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution for quenching

Procedure:

  • Under an inert atmosphere, dissolve 2-Chloro-1,3,2-dithiastibolane (5.0 mmol, 1.09 g) in 40 mL of anhydrous THF in a Schlenk flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the phenylmagnesium bromide solution (5.0 mmol, 5.0 mL of a 1.0 M solution) dropwise via syringe over 20 minutes.

  • After addition, allow the mixture to stir at -78 °C for one hour, then slowly warm to room temperature and stir for an additional 2 hours.

  • Cool the reaction mixture to 0 °C and carefully quench the reaction by the slow, dropwise addition of 20 mL of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter and remove the solvent under reduced pressure to obtain the crude product, which can be purified by column chromatography on silica gel or by recrystallization.

G Precursor 2-Chloro-1,3,2-dithiastibolane Solvent Anhydrous THF -78°C to RT Precursor->Solvent Reagent PhMgBr or PhLi Reagent->Solvent Product 2-Phenyl-1,3,2-dithiastibolane Solvent->Product Byproduct MgBrCl or LiCl Solvent->Byproduct

Caption: Synthesis of a 2-aryl-1,3,2-dithiastibolane.

Application 2: Formation of Sb-S Bonds — Synthesis of Antimony(III) Dithiocarbamate Complexes

Rationale: Antimony(III) complexes incorporating dithiocarbamate ligands are a well-studied class of compounds, known for their rich structural diversity and potential biological activities, including antibacterial and anticancer properties.[6] The dithiocarbamate ligand typically acts as a bidentate chelator through its two sulfur atoms. Reacting 2-Chloro-1,3,2-dithiastibolane with a dithiocarbamate salt provides a direct route to attach this important functional group to the dithiastibolane framework, creating novel antimony-sulfur coordination compounds.

Experimental Protocol 3: Synthesis of a 2-(Diethyldithiocarbamato)-1,3,2-dithiastibolane Complex

Causality and Experimental Design:

  • Metathesis Reaction: This is a straightforward salt metathesis reaction where the chloride on antimony is replaced by the dithiocarbamate anion, driven by the formation of a stable salt byproduct (NaCl).

  • Solvent Choice: A solvent that dissolves the antimony precursor and in which the dithiocarbamate salt is at least partially soluble is required. Acetone or THF are common choices for such reactions.[6]

Materials & Reagents:

  • 2-Chloro-1,3,2-dithiastibolane

  • Sodium diethyldithiocarbamate trihydrate (NaS₂CNEt₂)

  • Anhydrous acetone or THF

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve 2-Chloro-1,3,2-dithiastibolane (2.0 mmol, 0.44 g) in 30 mL of anhydrous acetone.

  • In a separate flask, dissolve sodium diethyldithiocarbamate trihydrate (2.0 mmol, 0.45 g) in 20 mL of anhydrous acetone.

  • Add the dithiocarbamate solution to the stirred solution of the antimony precursor at room temperature. A white precipitate of NaCl will form.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Remove the NaCl precipitate by filtration through a filter cannula.

  • Remove the solvent from the filtrate under reduced pressure.

  • The resulting solid can be purified by recrystallization from a suitable solvent mixture, such as dichloromethane/hexane.

G Precursor 2-Chloro-1,3,2-dithiastibolane Solvent Anhydrous Acetone Room Temperature Precursor->Solvent Reagent NaS₂CNEt₂ Reagent->Solvent Product 2-(Et₂NCS₂)-1,3,2-dithiastibolane Solvent->Product Byproduct NaCl Solvent->Byproduct

Caption: Synthesis of a dithiocarbamate complex.

Quantitative Data Summary

The following table summarizes the key quantitative data for the proposed synthetic protocols. Note that yields are predictive and will vary based on experimental conditions and scale.

ProtocolPrecursorReagentProduct ClassMolar Ratio (Precursor:Reagent)Typical Solvent
1 SbCl₃1,2-Ethanedithiol2-Chloro-1,3,2-dithiastibolane1 : 1Diethyl Ether
2 2-Chloro-1,3,2-dithiastibolanePhMgBr2-Aryl-1,3,2-dithiastibolane1 : 1THF
3 2-Chloro-1,3,2-dithiastibolaneNaS₂CNEt₂2-Dithiocarbamato-1,3,2-dithiastibolane1 : 1Acetone

Conclusion and Future Outlook

2-Chloro-1,3,2-dithiastibolane represents an accessible yet under-explored building block in coordination chemistry. The protocols detailed herein provide a solid foundation for its synthesis and subsequent functionalization. The true potential of this reagent lies in the novel structures and properties of its derivatives. Future research could focus on:

  • Catalytic Applications: Exploring the Lewis acidity of the antimony center in both Sb(III) and Sb(V) oxidation states for catalysis.[7]

  • Materials Science: Synthesizing polymeric structures linked by the dithiastibolane unit for applications in electronics or gas storage.

  • Bioinorganic Chemistry: Investigating the biological activity of derivatives, particularly those with dithiocarbamate or other biologically relevant ligands, building on the known therapeutic potential of other antimony compounds.[6]

By applying established principles of organometallic synthesis, researchers can readily unlock the potential of this versatile precursor to create a new generation of functional antimony-containing molecules.

References

  • ResearchGate. (n.d.). Synthesis, characterizations and crystal structures of new antimony (III) complexes with dithiocarbamate ligands. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-methylene-1,3-dithiolane. Retrieved from [Link]

  • Dostál, L., et al. (2020). The reactivity of antimony and bismuth N,C,N-pincer compounds toward K[BEt3H] – the formation of heterocyclic compounds vs. element–element bonds vs. stable terminal Sb–H bonds. Dalton Transactions. Retrieved from [Link]

  • Varadwaj, A., et al. (2022). The Stibium Bond or the Antimony-Centered Pnictogen Bond: The Covalently Bound Antimony Atom in Molecular Entities in Crystal Lattices as a Pnictogen Bond Donor. Molecules. Retrieved from [Link]

  • Yagupolskii, L. M., et al. (2011). Aromatic and heterocyclic perfluoroalkyl sulfides. Methods of preparation. Journal of Fluorine Chemistry. Retrieved from [Link]

  • ResearchGate. (2024). C–H Bond Activation at Antimony(III): Synthesis and Reactivity of Sb(III)-Oxyaryl Species. Retrieved from [Link]

  • Kozlov, E. S., et al. (2017). Synthesis of 1,3,2-Dioxoazaphospholanes. Oriental Journal of Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Organoantimony chemistry. Retrieved from [Link]

  • Gabbaï, F. P., et al. (2014). Rh → Sb Interactions Supported by Tris(8-quinolyl)antimony Ligands. Organometallics. Retrieved from [Link]

  • Caputo, C. B., et al. (2017). Crystal structure of 2-chloro-1,3-bis(2,6-diisopropylphenyl)-1,3,2-diazaphospholidine 2-oxide. IUCrData. Retrieved from [Link]

  • Arkat USA. (2009). One-pot synthesis of sulfur heterocycles from simple organic substrates. Retrieved from [Link]

  • Campbell, I. G. M. (1947). The configuration of heterocyclic antimony compounds. Part I. Preparation of 9-stibiafluorenes and optical resolution of 2-carboxy-9-p-tolyl-9-stibiafluorene. Journal of the Chemical Society. Retrieved from [Link]

  • Wikipedia. (n.d.). Antimony trichloride. Retrieved from [Link]

  • El-iti, G. A., et al. (2018). Synthesis of sulfur-containing heterocycles via ring enlargement. Molecular Diversity. Retrieved from [Link]

  • Academia.edu. (n.d.). Synthesis of Heterocyclic Compounds Containing Sulphur. Retrieved from [Link]

  • Shukla, P., et al. (2009). Antimony(III) Chloride Catalyzed Direct Three Component One-pot Mannich Reaction. Natural Product Communications. Retrieved from [Link]

  • Lipin, K. V., et al. (2017). Synthesis of some 2-ylidene-1,3-dithiolanes. Russian Journal of General Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 1, 2-ethanedithiol.

Sources

Technical Notes & Optimization

Troubleshooting

how to prevent oxidation during 2-Chloro-1,3,2-dithiastibolane synthesis

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-1,3,2-dithiastibolane. This document provides in-depth troubleshooting advice...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-1,3,2-dithiastibolane. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the critical challenge of preventing oxidation during the synthesis of this air- and moisture-sensitive organoantimony compound.

Introduction: The Challenge of Oxidation in Organoantimony Synthesis

2-Chloro-1,3,2-dithiastibolane is a valuable intermediate in organoantimony chemistry. However, its synthesis is often plagued by low yields and product impurity due to the high sensitivity of the antimony(III) center to oxidation. The starting material, antimony trichloride (SbCl₃), is also highly susceptible to hydrolysis. Therefore, maintaining a strictly inert and anhydrous environment is paramount for a successful synthesis. This guide will provide a comprehensive overview of the best practices to mitigate these challenges.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture turned cloudy or formed a white precipitate immediately after adding the reagents. What is the likely cause?

A1: This is a classic sign of moisture contamination. Antimony trichloride (SbCl₃) reacts readily with water to form insoluble antimony oxychloride (SbOCl) and hydrogen chloride (HCl)[1][2]. This side reaction not only consumes your starting material but can also complicate product purification.

Troubleshooting:

  • Ensure all glassware is rigorously dried: Oven-drying glassware at a high temperature (e.g., 120-150 °C) for several hours and assembling it hot under a stream of inert gas is crucial.

  • Use anhydrous solvents: Solvents should be freshly distilled from an appropriate drying agent or obtained from a commercial source in sealed, anhydrous-grade bottles.

  • Verify the quality of your starting materials: 1,2-ethanedithiol can be hygroscopic. Ensure it is dry before use.

Q2: I obtained a low yield of the desired product, and the crude material appears to be a complex mixture. What are the potential oxidative side reactions?

A2: Organoantimony(III) compounds are readily oxidized to the more stable antimony(V) state in the presence of oxygen[3]. This can lead to the formation of various oxidized byproducts, which can be difficult to separate from the desired 2-Chloro-1,3,2-dithiastibolane. The exact nature of these byproducts can vary, but they will contain Sb(V)-O or Sb(V)-S bonds.

Troubleshooting:

  • Maintain a robust inert atmosphere: The use of high-purity nitrogen or argon gas throughout the entire experimental setup is non-negotiable. This includes the reaction flask, solvent transfer lines, and any filtration apparatus.

  • Degas all solvents: Before use, solvents should be thoroughly degassed by bubbling with an inert gas for at least 30 minutes or by several freeze-pump-thaw cycles.

  • Utilize Schlenk line or glovebox techniques: For optimal results, all manipulations should be performed using standard Schlenk line techniques or within a glovebox to rigorously exclude air and moisture[4].

Q3: During workup, my product seems to decompose. Are there specific purification challenges to be aware of?

A3: 2-Chloro-1,3,2-dithiastibolane is sensitive to both air and moisture, and this sensitivity extends to the purification process. Exposure to atmospheric oxygen or residual moisture during workup can lead to degradation and the formation of the same oxidative and hydrolytic byproducts mentioned previously.

Troubleshooting:

  • Inert atmosphere workup: All workup steps, including filtration and solvent removal, should be conducted under an inert atmosphere.

  • Anhydrous workup reagents: Any solvents or reagents used during the workup must be strictly anhydrous.

  • Avoid aqueous workups: If possible, design your workup to avoid contact with water. If an aqueous wash is unavoidable, use degassed, deionized water and work quickly, ensuring the organic phase is immediately and thoroughly dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

Troubleshooting Guide: Preventing Oxidation at Every Step

This section provides a detailed breakdown of potential issues and their solutions, organized by the stages of the synthesis.

Problem Potential Cause Recommended Solution
Reaction Initiation Failure Inactive or hydrolyzed SbCl₃.Use freshly opened or properly stored SbCl₃. Ensure all transfers are done under a positive pressure of inert gas.
Poor quality 1,2-ethanedithiol.Use freshly distilled or high-purity 1,2-ethanedithiol.
Low Product Yield Incomplete reaction.Monitor the reaction by an appropriate method (e.g., TLC if applicable, or by monitoring HCl evolution).
Oxidation of the product.Rigorously maintain an inert atmosphere throughout the reaction and workup. Use degassed solvents.
Hydrolysis of SbCl₃ or the product.Ensure all glassware, solvents, and reagents are scrupulously dry.
Product Contamination Presence of antimony oxychloride.Improve drying of glassware and solvents.
Formation of Sb(V) species.Enhance the exclusion of air by using a Schlenk line or glovebox and employing proper inert gas techniques.
Unreacted starting materials.Ensure the correct stoichiometry and allow for sufficient reaction time.

Experimental Protocol: Synthesis of 2-Chloro-1,3,2-dithiastibolane

The following protocol is based on established methods for the synthesis of analogous 2-chloro-1,3,2-dithia/dioxaphospholanes[5][6] and general principles of organoantimony chemistry.

Materials:

  • Antimony trichloride (SbCl₃)

  • 1,2-Ethanedithiol

  • Anhydrous, degassed solvent (e.g., dichloromethane or toluene)

  • Anhydrous triethylamine or pyridine (optional, as an HCl scavenger)

  • Schlenk flask and other appropriate Schlenk glassware

  • Magnetic stirrer and stir bar

  • Inert gas (high-purity nitrogen or argon) supply with a bubbler

  • Cannulas and syringes for liquid transfers

Workflow Diagram:

G A 1. Assemble and Flame-Dry Schlenk Flask under Inert Gas B 2. Add Anhydrous Solvent and Antimony Trichloride A->B Maintain positive inert gas pressure C 3. Cool Reaction Mixture to 0 °C B->C D 4. Slowly Add 1,2-Ethanedithiol via Syringe C->D Maintain cooling and vigorous stirring E 5. (Optional) Add HCl Scavenger (e.g., Triethylamine) D->E F 6. Stir at Room Temperature E->F G 7. Monitor Reaction Progress F->G Allow to warm to room temperature H 8. Filter under Inert Atmosphere (if necessary) G->H If a precipitate (e.g., triethylamine hydrochloride) forms I 9. Remove Solvent in Vacuo H->I J 10. Purify by Vacuum Distillation (if applicable) I->J

Caption: A step-by-step workflow for the synthesis of 2-Chloro-1,3,2-dithiastibolane.

Procedure:

  • Preparation of the Reaction Apparatus:

    • Assemble a Schlenk flask equipped with a magnetic stir bar. Flame-dry the entire apparatus under vacuum and then cool to room temperature under a positive pressure of inert gas.

  • Charging the Reactor:

    • Under a positive flow of inert gas, add anhydrous, degassed solvent to the Schlenk flask via a cannula.

    • Carefully add antimony trichloride to the solvent. SbCl₃ is a corrosive solid and should be handled with appropriate personal protective equipment in a fume hood.

  • Reaction:

    • Cool the stirred suspension of SbCl₃ to 0 °C using an ice bath.

    • Slowly add 1,2-ethanedithiol to the reaction mixture dropwise via a syringe. The reaction is expected to be exothermic. Maintain the temperature at or below room temperature during the addition.

    • (Optional) If an HCl scavenger is used, a solution of anhydrous triethylamine or pyridine in the reaction solvent can be added concurrently or after the dithiol addition. This will result in the precipitation of the corresponding hydrochloride salt.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by observing the dissolution of SbCl₃ and the formation of a clear solution (or a suspension if an amine base is used).

  • Workup and Purification:

    • If an amine scavenger was used, the resulting hydrochloride salt can be removed by filtration under an inert atmosphere using a Schlenk filter.

    • The solvent is then removed from the filtrate under reduced pressure to yield the crude product.

    • Purification of the crude 2-Chloro-1,3,2-dithiastibolane may be achieved by vacuum distillation. This step must be performed with care to avoid thermal decomposition.

Characterization

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the presence of the ethanedithiol backbone. The chemical shifts of the methylene protons will be indicative of the formation of the five-membered ring[7][8].

  • Mass Spectrometry: Mass spectrometry will provide the molecular weight of the product, confirming the incorporation of antimony, chlorine, and the dithioglycol moiety.

  • Elemental Analysis: Elemental analysis will provide the percentage composition of C, H, S, Cl, and Sb, which can be compared to the calculated values for the desired product.

References

  • Caputo, C. A., Price, J. T., Jennings, M. C., & McDonald, R. (2018). Digging the Sigma-Hole of Organoantimony Lewis Acids by Oxidation. Chemistry – A European Journal, 24(62), 16541-16545.
  • BenchChem. (2025).
  • Thermo Fisher Scientific. (2012). Safety Data Sheet: 2-Chloro-1,3,2-dioxaphospholane 2-oxide.
  • Gudat, D. (2010). N-Heterocyclic Phosphenium Ions.
  • WANG Ling, YANG Zhi-Mou, CHEN Lin, XU Jian-Min, SHEN Jian, LIN Si-Cong. (2003). Synthesis and Characterization of 2-Chloro-2-oxo-1,3,2-dioxaphospholanes Containing Hydroxyl Group and Corresponding Phosphorylcholines. Chemical Journal of Chinese Universities, 24(6), 1034.
  • Mei, Y., & Ball, N. D. (2020).
  • Metin, Ö. (2011). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Unice, K. M., & Ziden, A. A. (1997). Antimony-induced alterations in thiol homeostasis and nucleotide status in cultured cardiac myocytes' adenine. Toxicology and Applied Pharmacology, 143(1), 159-167.
  • Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Wang, L., Yang, Z., Chen, L., Xu, J., Shen, J., & Lin, S. (2003). Synthesis and characterization of 2-chloro-2-oxo-1,3,2-dioxaphospholanes containing hydroxyl group and corresponding phosphorylcholines. Chemical Journal of Chinese Universities, 24(6), 1034-1038.
  • Aiswarya, K. S. B., Rao, P. J., Spoorthy, Y. N., Begum, D. I., & Ravindranath, L. K. (2017). Synthesis of 1,3,2-Dioxoazaphospholanes. Journal of Chemical and Pharmaceutical Research, 9(5), 235-240.
  • Maiti, G., & Kundu, P. (2009). Antimony(III) Chloride Catalyzed Direct Three Component One-pot Mannich Reaction.
  • Castellano, R. K., & Seeberger, P. H. (2017). Cyclic Thiosulfonates for Thiol-Mediated Uptake: Cascade Exchangers, Transporters, Inhibitors. Journal of the American Chemical Society, 139(38), 13395-13404.
  • BenchChem. (2025).
  • Shukla, P., Chattopadhyay, N., & Nayak, S. K. (2009). Antimony(III) Chloride Catalyzed Direct Three Component One-pot Mannich Reaction.
  • Birk, J. P. (2023). Characteristic Reactions of Antimony Ions (Sb³⁺). Chemistry LibreTexts.
  • Caputo, C. A., et al. (2017). Crystal structure of 2-chloro-1,3-bis(2,6-diisopropylphenyl)-1,3,2-diazaphospholidine 2-oxide.
  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(1), 205-234.
  • Dayrit, F. M., & de Dios, A. C. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications.
  • BenchChem. (2025). Technical Support Center: Industrial Synthesis of 2-Chloro-1,3,2-dioxaphospholane.
  • Popp, B. V., & Ball, Z. T. (2025). Thiol Isomerases: Enzymatic Mechanisms, Models of Oxidation, and Antagonism by Galloylated Polyphenols. Antioxidants, 14(10), 1985.
  • Wallace, T. J. (2004). Oxidation of thiol compounds by molecular oxygen in aqueous solutions. Journal of the American Chemical Society, 126(16), 5046-5047.
  • CN116731076A. (2023). Synthesis method of 2-chloro-1, 3, 2-dioxaphospholane.

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 2-Chloro-1,3,2-dithiastibolane

Introduction: A Note on Synthesis and Analogy Welcome to the technical support center for the synthesis of 2-Chloro-1,3,2-dithiastibolane. This guide is designed for researchers and professionals in synthetic chemistry a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Note on Synthesis and Analogy

Welcome to the technical support center for the synthesis of 2-Chloro-1,3,2-dithiastibolane. This guide is designed for researchers and professionals in synthetic chemistry and drug development. The synthesis of this specific antimony-containing heterocycle is not widely documented in readily available literature. Therefore, this guide has been constructed by drawing authoritative parallels from the well-established synthesis of analogous compounds, such as 2-Chloro-1,3,2-dithiaphospholane and 2-Chloro-1,3,2-dioxaphospholane.[1][2][3] The underlying chemical principles—such as the reaction of a trivalent pnictogen halide with a 1,2-dithiol, the critical need for an inert atmosphere, and common purification strategies—are highly translatable. This document provides a robust framework for optimizing your synthetic protocol by addressing common challenges through a detailed troubleshooting guide and frequently asked questions.

The proposed primary reaction for synthesizing 2-Chloro-1,3,2-dithiastibolane involves the condensation of antimony(III) chloride (SbCl₃) with 1,2-ethanedithiol. This reaction produces hydrogen chloride (HCl) as a byproduct, the effective removal of which is critical for achieving high yields.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, providing potential causes and actionable solutions grounded in established chemical principles.

Question 1: My reaction yields are consistently low or I'm isolating no product at all. What are the likely causes?

Answer: Low to no yield is one of the most common issues in sensitive organometallic synthesis. The root cause can typically be traced to one of several critical factors:

  • Atmospheric Contamination: The starting materials and the product are extremely sensitive to moisture and oxygen. Antimony(III) chloride will readily hydrolyze, and 1,2-ethanedithiol can be oxidized. The dithiastibolane product is also susceptible to hydrolysis.

    • Solution: The entire experimental setup, including all glassware, solvents, and reagents, must be rigorously dried and maintained under a high-purity inert atmosphere (e.g., Nitrogen or Argon). Employing Schlenk line or glovebox techniques is mandatory. Using anhydrous solvents is crucial for success.[1]

  • Inefficient Byproduct Removal: The reaction generates two equivalents of HCl gas. If allowed to remain in the reaction mixture, the accumulating HCl can establish an equilibrium that inhibits the forward reaction.[1]

    • Solution 1 (Base Scavenging): Incorporate a stoichiometric amount of a non-nucleophilic tertiary amine base, such as triethylamine or pyridine, into the reaction mixture.[1][3] The base will neutralize the HCl as it forms, creating a salt (e.g., triethylammonium chloride) that precipitates and can be easily filtered off.[1][3] This drives the reaction to completion.

    • Solution 2 (Inert Gas Sparging): An alternative to a base is to continuously bubble a stream of dry nitrogen or argon through the reaction mixture.[1] This physically removes the dissolved HCl gas, pushing the equilibrium towards the product.[1]

  • Incorrect Stoichiometry or Reagent Quality: Inaccurate measurement of reagents can lead to incomplete conversion. Furthermore, the purity of the starting materials, especially the antimony(III) chloride and 1,2-ethanedithiol, is paramount.

    • Solution: Ensure precise measurement of all reagents. Use freshly opened or properly stored high-purity reagents. It is advisable to purify the 1,2-ethanedithiol by distillation before use if its purity is .

Below is a workflow to diagnose and address low-yield issues:

Troubleshooting_Yield start Low or No Yield check_inert Is the system rigorously inert and anhydrous? start->check_inert check_hcl Is HCl byproduct being effectively removed? check_inert->check_hcl Yes fix_inert Implement Schlenk line/glovebox. Use anhydrous solvents. check_inert->fix_inert No check_reagents Are reagents pure and stoichiometry correct? check_hcl->check_reagents Yes fix_hcl Add tertiary amine base OR Use inert gas sparge. check_hcl->fix_hcl No fix_reagents Verify reagent purity. Recalculate and re-measure. check_reagents->fix_reagents No success Yield Optimized check_reagents->success Yes fix_inert->check_hcl fix_hcl->check_reagents fix_reagents->success

Caption: Troubleshooting workflow for low product yield.

Question 2: My final product is impure. What are the potential side reactions or contaminants?

Answer: Impurities often arise from side reactions or incomplete removal of starting materials or byproducts.

  • Contaminant: Unreacted Starting Materials: This occurs if the reaction does not go to completion.

    • Solution: Monitor the reaction's progress using an appropriate analytical technique (e.g., thin-layer chromatography or ¹H NMR if reaction aliquots can be safely taken and quenched). Consider extending the reaction time or adjusting the temperature if the reaction has stalled.

  • Contaminant: Amine Hydrochloride Salt: If you are using a tertiary amine base to scavenge HCl, the resulting hydrochloride salt must be completely removed.

    • Solution: After the reaction is complete, the precipitated salt should be removed by filtration under an inert atmosphere before proceeding with solvent removal or distillation.[1][3]

  • Side Product: Oligomers/Polymers: Antimony-sulfur compounds can be prone to forming oligomeric or polymeric species, especially at elevated temperatures or in the presence of impurities.

    • Solution: Maintain a low reaction temperature (e.g., 0 °C or below) to control the reaction rate and minimize side reactions.[1][4] Ensure rapid and efficient purification after the reaction is complete to isolate the monomeric product before it has a chance to decompose or polymerize.

  • Contaminant: Hydrolyzed/Oxidized Species: Any breach in the inert atmosphere can lead to the formation of various antimony oxide or sulfide species from the breakdown of the starting material or product.

    • Solution: Re-evaluate and tighten your inert atmosphere technique. Ensure all solvent transfer is done via cannula or gas-tight syringe and that there are no leaks in your apparatus.

Question 3: The reaction seems to stall or proceeds very slowly. What can I do?

Answer: A sluggish reaction can often be attributed to temperature, mixing, or the method of HCl removal.

  • Insufficient Mixing: If the reaction mixture is not homogenous, especially if a precipitated salt is forming, the reaction rate can decrease significantly.

    • Solution: Ensure efficient and continuous stirring throughout the entire reaction. A mechanical stirrer is often more effective than a magnetic stir bar for viscous mixtures or slurries.

  • Low Temperature: While low temperatures are crucial to prevent side reactions, an excessively low temperature may slow the primary reaction to an impractical rate.

    • Solution: Based on analogous reactions with PCl₃, a temperature range of -17°C to 0°C is often a good starting point.[1][3] If the reaction is clean but slow, consider allowing the mixture to warm slowly to room temperature after the initial addition of reagents is complete.[3] Monitor closely for any signs of decomposition.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is temperature control so critical during this synthesis? A1: The reaction between antimony(III) chloride and 1,2-ethanedithiol is expected to be exothermic. Aggressive temperature control, typically by using an ice or dry ice/acetone bath during reagent addition, is essential for two primary reasons: 1) to control the reaction rate and prevent a dangerous runaway reaction, and 2) to minimize the formation of unwanted side products and polymers, thereby ensuring higher product purity and yield.[1][4]

Q2: What is the optimal method for purifying 2-Chloro-1,3,2-dithiastibolane? A2: Given its likely sensitivity and volatility, the recommended method for purification is fractional vacuum distillation.[1] Distillation under reduced pressure allows the product to boil at a much lower temperature, which significantly reduces the risk of thermal decomposition.[1] It is critical that the distillation apparatus is thoroughly dried and maintained under an inert atmosphere.

Q3: What are the key safety precautions for this reaction? A3: This synthesis involves several hazardous materials.

  • Antimony(III) chloride: Corrosive and toxic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • 1,2-Ethanedithiol: Pungent and toxic. Work in a fume hood is mandatory.

  • Hydrogen Chloride (HCl): A corrosive gas is evolved. If not using a base scavenger, the exhaust from the reaction must be passed through a scrubber (e.g., a bubbler containing a base solution) to neutralize the HCl gas.

  • Product: The product, 2-Chloro-1,3,2-dithiastibolane, is expected to be corrosive and moisture-sensitive, potentially causing severe skin and eye damage upon contact.[5][6]

Q4: Can this synthesis be performed without a solvent? A4: While some reactions can be run "neat," using an anhydrous, non-reactive solvent (e.g., dichloromethane, diethyl ether, or toluene) is highly recommended.[1][3][4] The solvent helps to dissipate heat, control the reaction rate, improve mixing, and in some cases, facilitate the precipitation of byproducts like amine hydrochloride salts.

Section 3: Experimental Protocols & Data

Protocol 1: Proposed Synthesis of 2-Chloro-1,3,2-dithiastibolane

This protocol is adapted from established procedures for analogous phosphorus compounds.[1][3] All operations must be performed under a dry, inert atmosphere using Schlenk techniques or in a glovebox.

Materials:

  • Antimony(III) chloride (SbCl₃)

  • 1,2-Ethanedithiol

  • Triethylamine (Et₃N), freshly distilled

  • Anhydrous diethyl ether (or dichloromethane)

  • Nitrogen or Argon gas (high purity)

Procedure:

  • Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen/argon inlet connected to a bubbler.

  • In the flask, combine 1,2-ethanedithiol (1.0 eq) and triethylamine (2.1 eq) in anhydrous diethyl ether.

  • Cool the stirred mixture to -10 °C using an appropriate cooling bath.

  • Dissolve antimony(III) chloride (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.

  • Add the antimony(III) chloride solution dropwise to the cooled dithiol/amine mixture over 1-2 hours, ensuring the internal temperature does not rise above -5 °C. A white precipitate of triethylammonium chloride will form.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2-3 hours.

  • Filter the mixture under an inert atmosphere (e.g., using a filter cannula) to remove the precipitated salt. Wash the salt with a small amount of anhydrous diethyl ether.

  • Combine the filtrate and washings. Remove the solvent under reduced pressure.

  • Purify the resulting crude oil/solid by vacuum distillation to obtain the final product.

Optimized Reaction Parameters (Based on Analogues)
ParameterRecommended ConditionRationale & Citation
Temperature -17 °C to 0 °CControls exothermic reaction, minimizes side products.[1][3]
Atmosphere Inert (Nitrogen/Argon)Prevents hydrolysis and oxidation of reagents and product.[1]
Solvent Anhydrous Diethyl Ether / DCMProvides a stable reaction environment and aids in heat dissipation.[1][3][4]
HCl Removal Tertiary Amine Base (e.g., Et₃N)Neutralizes HCl, driving the reaction to completion.[1][3]
Purification Fractional Vacuum DistillationIsolates the product at a lower temperature to prevent decomposition.[1]
Visualizing the Synthetic Pathway

Synthesis_Pathway SbCl3 Antimony(III) Chloride (SbCl₃) Reaction Condensation Reaction (Anhydrous Solvent, < 0°C) SbCl3->Reaction Dithiol 1,2-Ethanedithiol Dithiol->Reaction Base 2 Et₃N (Base) Base->Reaction Product 2-Chloro-1,3,2-dithiastibolane Reaction->Product Byproduct 2 Et₃N·HCl (precipitate) Reaction->Byproduct

Caption: Proposed reaction scheme for the synthesis.

References

  • Technical Support Center: Industrial Synthesis of 2-Chloro-1,3,2-dioxaphospholane. Benchchem.
  • 2-Substituted-1,3,2-dithioborolans as Chiral Lewis Acid C
  • 2-Chloro-1,3,2-dithiaphospholane | C2H4ClPS2 | CID 11789489. PubChem.
  • 1,3-Dithiolane as a Privileged Scaffold in Bioactive Derivatives: Chiral Resolution and Assignment of Absolute Configur
  • Synthesis of 1,3,2-Dioxoazaphospholanes.
  • Synthesis of 2-Chloro-1,3,2-dioxaphospholane-2-oxide. ChemicalBook.
  • Method for preparing 2-chloro-1,3,2-dioxaphospholane-2-oxide.
  • 2-Chloro-1,3,2-dioxaphospholane 2-oxide. Sigma-Aldrich.
  • Preparation method of 2-chloro-2-oxo-1, 3, 2-dioxaphospholane.
  • SAFETY D
  • 2-Chloro-2-oxo-1,3,2-dioxaphospholane | 6609-64-9. Tokyo Chemical Industry Co., Ltd..

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Purity in 1,3,2-Dithiastibolane Chemical Reactions

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common purity issues encountered during the synthesis of 1,3,2-dithiastibolanes. By unders...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common purity issues encountered during the synthesis of 1,3,2-dithiastibolanes. By understanding the underlying chemical principles and potential pitfalls, you can significantly improve reaction outcomes and obtain high-purity materials essential for your research.

Introduction to 1,3,2-Dithiastibolane Synthesis

1,3,2-Dithiastibolanes are five-membered heterocyclic organoantimony compounds containing a sulfur-antimony-sulfur linkage. Their synthesis typically involves the reaction of a dithiol with an organoantimony precursor, such as an antimony trihalide or a stibine. While seemingly straightforward, these reactions can be plagued by side reactions and impurities that compromise the purity of the final product. This guide will walk you through a systematic approach to identifying and resolving these issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in my 1,3,2-dithiastibolane synthesis?

A1: Common impurities can be broadly categorized as:

  • Unreacted Starting Materials: Residual dithiol or organoantimony precursors.

  • Side Products from the Antimony Reagent: Hydrolysis or oxidation products of the antimony precursor. For instance, antimony(III) compounds can be oxidized to antimony(V) species.[1][2]

  • Oligomeric or Polymeric Byproducts: Formation of larger ring structures or linear polymers instead of the desired five-membered ring.

  • Solvent Adducts: Solvents, especially coordinating solvents, can sometimes form stable adducts with the Lewis acidic antimony center.[1]

  • Products of Air/Moisture Exposure: Organoantimony compounds can be sensitive to air and moisture, leading to the formation of oxides and hydroxides.[2]

Q2: How can I best monitor the progress of my reaction to minimize impurity formation?

A2: Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring reaction progress. A well-chosen solvent system will allow you to visualize the consumption of starting materials and the formation of the product and any major byproducts. For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed if the compounds are amenable.[3][4]

Q3: What are the ideal handling and storage conditions for 1,3,2-dithiastibolanes?

A3: Due to their potential sensitivity to air and moisture, it is best to handle and store 1,3,2-dithiastibolanes under an inert atmosphere (e.g., nitrogen or argon).[5] Store them in a cool, dark, and dry place. For long-term storage, consider using a glovebox or a desiccator.

Troubleshooting Guide: Low Product Purity

This section provides a structured approach to diagnosing and solving common purity problems.

Problem Probable Cause(s) Recommended Solution(s)
Significant amount of unreacted dithiol starting material. - Incomplete reaction. - Incorrect stoichiometry (excess dithiol). - Insufficient reaction time or temperature.- Verify Stoichiometry: Ensure a 1:1 molar ratio of dithiol to the antimony precursor. - Optimize Reaction Conditions: Gradually increase the reaction temperature and/or extend the reaction time while monitoring by TLC. - Purification: Unreacted dithiol can often be removed by recrystallization or column chromatography.
Presence of unreacted organoantimony precursor. - Incomplete reaction. - Incorrect stoichiometry (excess antimony reagent). - Poor solubility of the antimony reagent.- Verify Stoichiometry: Ensure a 1:1 molar ratio. - Solvent Selection: Choose a solvent in which both reactants are reasonably soluble. - Work-up: A careful aqueous work-up can sometimes help remove unreacted water-soluble antimony salts.
Formation of an insoluble white precipitate. - Hydrolysis of the antimony precursor by trace moisture. - Formation of inorganic antimony oxides.- Strict Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents. Perform the reaction under an inert atmosphere.[5] - Filtration: The insoluble material can be removed by filtration before work-up.
Product appears as an oil or fails to crystallize. - Presence of impurities that inhibit crystallization. - The product may be intrinsically an oil at room temperature.- Purification: Attempt purification by column chromatography to remove impurities.[6] - Trituration: Try triturating the oil with a non-polar solvent (e.g., hexanes) to induce crystallization. - Characterization: If the product remains an oil after purification, confirm its identity and purity using spectroscopic methods (NMR, MS).[3]
Broad or complex NMR spectrum. - Presence of multiple isomers or oligomers. - Dynamic processes on the NMR timescale (e.g., pseudorotation at the antimony center).[7]- Purification: Attempt to isolate the major component by chromatography or recrystallization. - Variable Temperature NMR: Acquiring NMR spectra at different temperatures can help to resolve dynamic processes.[7]

Experimental Protocols

General Synthesis of a 2-Phenyl-1,3,2-dithiastibolane

This protocol provides a general method for the synthesis of a representative 1,3,2-dithiastibolane.

Materials:

  • 1,2-Ethanedithiol

  • Phenyldichlorostibine (PhSbCl₂)

  • Triethylamine (Et₃N)

  • Anhydrous Toluene

  • Anhydrous Hexanes

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 1,2-ethanedithiol (1.0 eq) and triethylamine (2.2 eq) in anhydrous toluene.

  • Addition of Antimony Reagent: Cool the solution to 0 °C in an ice bath. Add a solution of phenyldichlorostibine (1.0 eq) in anhydrous toluene dropwise from the dropping funnel over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: A white precipitate of triethylammonium chloride will form. Remove the precipitate by filtration under nitrogen.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., toluene/hexanes) to yield the pure 2-phenyl-1,3,2-dithiastibolane.

Workflow for Impurity Identification

G cluster_0 Initial Observation cluster_1 Detailed Analysis cluster_2 Impurity Identification cluster_3 Resolution low_purity Low Purity by Initial Analysis (e.g., TLC, crude NMR) lcms LC-MS Analysis low_purity->lcms nmr ¹H and ¹³C NMR Spectroscopy low_purity->nmr gcms GC-MS Analysis low_purity->gcms starting_materials Unreacted Starting Materials? lcms->starting_materials side_products Known Side Products? lcms->side_products unknown Unknown Impurities? lcms->unknown nmr->starting_materials nmr->side_products nmr->unknown gcms->starting_materials gcms->side_products gcms->unknown optimize Optimize Reaction Conditions (Stoichiometry, Time, Temp) starting_materials->optimize Yes purify Improve Purification (Recrystallization, Chromatography) starting_materials->purify Minor side_products->optimize Yes side_products->purify Minor characterize Isolate and Characterize Unknowns unknown->characterize Yes

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 2-Chloro-1,3,2-dithiastibolane Ligand Exchange

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for challenges encountered durin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for challenges encountered during ligand exchange reactions with 2-Chloro-1,3,2-dithiastibolane, with a specific focus on overcoming steric hindrance. The information presented here is a synthesis of established chemical principles and field-proven insights to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is 2-Chloro-1,3,2-dithiastibolane and why is steric hindrance a common issue in its ligand exchange reactions?

2-Chloro-1,3,2-dithiastibolane is a heterocyclic organoantimony compound containing an antimony(III) center. The antimony atom is part of a five-membered ring with two sulfur atoms and two carbon atoms. Ligand exchange, or substitution, is a fundamental reaction where the chloride ligand is replaced by another ligand.[1][2]

Steric hindrance becomes a significant challenge when the incoming ligand is bulky. The cyclic structure of the dithiastibolane ring itself imposes some steric constraints. When a large ligand attempts to approach the antimony center to displace the chloride, repulsive forces between the electron clouds of the incoming ligand and the existing dithiastibolane ring can prevent or slow down the reaction.[3][4] This is a common issue in organoantimony chemistry, where the size of the groups attached to the antimony atom can significantly influence reactivity.[3][5]

Q2: My ligand exchange reaction with 2-Chloro-1,3,2-dithiastibolane is not proceeding to completion. What are the likely causes related to steric hindrance?

Several factors, often related to steric hindrance, can lead to incomplete reactions:

  • Bulky Incoming Ligand: The most direct cause is the size of the nucleophile intended to replace the chloride. Large, sterically demanding ligands will face a higher energy barrier to approach the antimony center.

  • Solvent Effects: The choice of solvent can either alleviate or exacerbate steric issues. A solvent that poorly solvates the transition state or does not help to stabilize the leaving group can hinder the reaction.

  • Reaction Temperature: Insufficient thermal energy may prevent the reactants from overcoming the activation energy barrier, which is often higher for sterically hindered reactions.

  • Inadequate Mixing: In heterogeneous reactions or with viscous solutions, poor mixing can limit the interaction between reactants.

Q3: What initial troubleshooting steps should I take to overcome a stalled ligand exchange reaction?

When facing a stalled reaction, a systematic approach to troubleshooting is recommended. The following flowchart outlines a logical progression of steps to diagnose and resolve the issue.

G cluster_0 Initial Troubleshooting Workflow start Stalled Ligand Exchange Reaction check_ligand Assess Steric Bulk of Incoming Ligand start->check_ligand increase_temp Increase Reaction Temperature Incrementally check_ligand->increase_temp If ligand is bulky change_solvent Change to a More Suitable Solvent increase_temp->change_solvent extend_time Extend Reaction Time change_solvent->extend_time check_reagents Verify Reagent Purity and Concentration extend_time->check_reagents analyze_mixture Analyze Reaction Mixture (TLC, NMR, etc.) check_reagents->analyze_mixture outcome Reaction Proceeds? analyze_mixture->outcome success Reaction Complete outcome->success Yes failure Further Optimization Needed outcome->failure No

Caption: Initial troubleshooting workflow for stalled ligand exchange.

Q4: How does the choice of solvent impact steric hindrance in these reactions?

The solvent plays a crucial role in mediating the reaction. A well-chosen solvent can help to separate the reacting species and stabilize the transition state, thereby lowering the activation energy.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are generally good choices as they can solvate the antimony center and the leaving chloride ion, facilitating the exchange process.

  • Coordinating Solvents: Solvents that can coordinate to the antimony center might either facilitate or inhibit the reaction.[6] A weakly coordinating solvent can stabilize the reactive intermediate, while a strongly coordinating solvent might compete with the incoming ligand.

  • Non-Polar Solvents (e.g., Toluene, Hexane): These are often less effective for sterically hindered reactions as they do little to stabilize charged intermediates or transition states.

Solvent TypePotential Effect on Sterically Hindered Ligand ExchangeExample
Polar Aprotic Generally FavorableDMF, Acetonitrile
Coordinating Variable (can facilitate or inhibit)THF
Non-Polar Generally UnfavorableToluene, Hexane

Troubleshooting Guides

Guide 1: Optimizing Reaction Conditions for Bulky Ligands

When dealing with a sterically demanding incoming ligand, a multi-faceted approach to optimizing reaction conditions is often necessary.

Protocol: Stepwise Optimization for a Sterically Hindered Ligand Exchange
  • Temperature Elevation:

    • Begin by increasing the reaction temperature in 10-15 °C increments. Monitor the reaction progress at each step using an appropriate analytical technique (e.g., TLC, ¹H NMR).

    • Be mindful of potential decomposition of reactants or products at higher temperatures. A preliminary thermal stability test of your starting materials and expected product can be beneficial.

  • Solvent Screening:

    • If temperature elevation is insufficient, perform a solvent screen. Set up parallel reactions in a range of solvents with varying polarities and coordinating abilities (e.g., acetonitrile, DMF, THF, and toluene).

    • Ensure all other reaction parameters (concentration, temperature, stoichiometry) are kept constant across the parallel reactions.

  • Extended Reaction Time:

    • Sterically hindered reactions are often slow. Allow the reaction to proceed for an extended period (e.g., 24-48 hours), taking aliquots at regular intervals to monitor progress.

  • Use of a Lewis Acid Catalyst:

    • In some cases, a mild Lewis acid can be used to activate the Sb-Cl bond, making the antimony center more electrophilic and susceptible to nucleophilic attack. This should be approached with caution as the Lewis acid can also interact with the incoming ligand.

The following diagram illustrates the decision-making process for optimizing reaction conditions.

G cluster_1 Optimization Strategy for Bulky Ligands start Reaction with Bulky Ligand temp Increase Temperature start->temp solvent Screen Solvents temp->solvent If still no reaction end Successful Ligand Exchange temp->end If successful time Extend Reaction Time solvent->time If reaction is slow solvent->end If successful catalyst Consider Lewis Acid Catalyst time->catalyst As a final resort time->end If successful catalyst->end

Caption: Strategy for optimizing reactions with bulky ligands.

Guide 2: Addressing Poor Solubility of Reactants

Poor solubility of either the 2-Chloro-1,3,2-dithiastibolane or the incoming ligand can significantly impede the reaction rate.

Protocol: Enhancing Solubility
  • Solvent Mixtures:

    • Employ a mixture of solvents. For instance, a small amount of a highly polar solvent like DMF can be added to a less polar solvent like dichloromethane to improve the solubility of a polar reactant without drastically changing the overall reaction environment.

  • Phase-Transfer Catalysis:

    • If the reaction involves two immiscible phases, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be used to transport the reactant from one phase to the other, facilitating the reaction.

  • Sonication:

    • The use of an ultrasonic bath can help to break up solid aggregates and increase the surface area of insoluble reactants, thereby improving the reaction rate.

Synthesis of Starting Material: 2-Chloro-1,3,2-dithiastibolane

A reliable synthesis of the starting material is crucial for the success of subsequent ligand exchange reactions. While there are variations, a common method involves the reaction of antimony(III) chloride with 1,2-ethanedithiol. A related synthesis for the oxygen analogue, 2-Chloro-1,3,2-dioxaphospholane, involves reacting phosphorus trichloride with ethylene glycol.[7][8][9]

Exemplary Protocol: Synthesis of 2-Chloro-1,3,2-dithiastibolane

This protocol is a generalized procedure and should be adapted and optimized based on specific laboratory conditions and safety protocols.

Materials:

  • Antimony(III) chloride (SbCl₃)

  • 1,2-Ethanedithiol

  • Anhydrous toluene

  • Triethylamine (or another suitable base)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere, dissolve antimony(III) chloride in anhydrous toluene.

  • Cool the solution to 0 °C in an ice bath.

  • In the dropping funnel, prepare a solution of 1,2-ethanedithiol and triethylamine in anhydrous toluene.

  • Add the dithiol/base solution dropwise to the stirred antimony(III) chloride solution over a period of 1-2 hours, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

  • The triethylamine hydrochloride precipitate is removed by filtration under an inert atmosphere.

  • The solvent is removed from the filtrate under reduced pressure to yield the crude product.

  • Purification can be achieved by vacuum distillation or recrystallization from a suitable solvent.

Safety Note: Antimony compounds are toxic.[10] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

References

  • International Journal of Science and Research (IJSR). (2020). Sterically Hindered Organoantimony Compounds of TRIS ( -NAPHTHYL) Antimony (III).
  • Taylor & Francis Online. (2007).
  • ResearchGate. (n.d.). Synthesis and structures of organoantimony compounds containing intramolecular Sb–N interactions | Request PDF.
  • PubMed. (2000). Effects of Organoantimony(III)
  • ACS Publications. (2012). Synthesis and Biological Activity of Organoantimony(III)
  • ACS Publications. (2007).
  • ACS Publications. (2024). Long-Chain Molecular Crystals Antimony(III) Alkanethiolates Sb(SCnH2n+1)3 (n ≥ 12): Synthesis, Crystal and Electronic Structures, and Supramolecular Self-Assembly via Secondary Interactions | Inorganic Chemistry.
  • IUPAC. (1996). Mechanism of ligand coupling of hypervalent pentaarylantimony compounds.
  • PubMed. (2012). Synthesis, Characterization and Biological Studies of New antimony(III) Halide Complexes With ω-thiocaprolactam.
  • Eurasian Journal of Analytical Chemistry. (2024). Electrochemical Synthesis of Coordination Compounds of Antimony(III)
  • Save My Exams. (2025). Ligand Exchange - A Level Chemistry Revision Notes.
  • oaji.net. (2017). Synthesis of 1,3,2-Dioxoazaphospholanes.
  • ACS Publications. (2015). Reactivity of N,C,N-Chelated Antimony(III) and Bismuth(III) Chlorides with Lithium Reagents: Addition vs Substitution | Organometallics.
  • ACS Publications. (2020). Trivalent Antimony as L-, X-, and Z-Type Ligand: The Full Set of Possible Coordination Modes in Pt–Sb Bonds | Inorganic Chemistry.
  • PMC. (n.d.). Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones.
  • MDPI. (2023). Coordinative Unsaturation in an Antimony(III)-Complex with the 2-Salicylidenaminophenolato Ligand: Synthesis, Crystal Structure, Spectroscopic Analysis, and DFT Studies.
  • ChemRxiv. (n.d.).
  • Walton, H. F. (n.d.).
  • WJEC. (n.d.). Ligand exchange between transition metal complexes - Blended Learning.
  • A-Level Chemistry. (n.d.). Ligand Exchange Reactions.
  • PMC. (n.d.). Steric Selection of Anion Binding Sites by Organoantimony(V)
  • Chemistry LibreTexts. (2023). Ligand Exchange Reactions (Introduction).
  • Chemguide. (n.d.). substitution in complex ions - ligand exchange.
  • Benchchem. (2025). Technical Support Center: Industrial Synthesis of 2-Chloro-1,3,2-dioxaphospholane.
  • Google Patents. (n.d.). CN102775446A - Method for preparing 2-chloro-1,3,2-dioxaphospholane-2-oxide.
  • Fisher Scientific. (2012). SAFETY DATA SHEET: 2-Chloro-1,3,2-dioxaphospholane-2-oxide.
  • MDPI. (2012). Synthesis and Fungicidal Activity of Novel 2,3-Disubstituted-1,3-benzoxazines.
  • MDPI. (2022).
  • ResearchGate. (n.d.). Unexpected Reactivity of Cationic-to-Cationic Thiolate Ligand-Exchange Reaction on Au25 Clusters | Request PDF.
  • Purdue University Graduate School. (2022). SURFACE FUNCTIONALIZATION OF COLLOIDAL NANOPARTICLES THROUGH LIGAND EXCHANGE REACTIONS.

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 2-Chloro-1,3,2-dithiastibolane vs. 2-Chloro-1,3,2-dithiarsenolane

Executive Summary For researchers and drug development professionals working with Group 15 (pnictogen) metalloids, 1,3,2-dithiacyclopentane derivatives serve as highly versatile electrophilic precursors. This guide objec...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals working with Group 15 (pnictogen) metalloids, 1,3,2-dithiacyclopentane derivatives serve as highly versatile electrophilic precursors. This guide objectively compares the structural causality, reactivity profiles, and experimental handling of 2-Chloro-1,3,2-dithiastibolane (Antimony-based) and 2-Chloro-1,3,2-dithiarsenolane (Arsenic-based). By understanding the mechanistic nuances of their metal-chlorine (M-Cl) bonds, scientists can optimize the synthesis of mixed-ligand complexes and targeted therapeutics.

Structural Causality and Mechanistic Overview

Both compounds feature a central pnictogen atom (Sb or As) chelated by an ethanedithiolate backbone to form a 5-membered heterocyclic ring[1].

The Causality of Chelation: The bidentate dithiolate ligand provides critical thermodynamic stability to the central atom, preventing premature degradation or hydrolysis in synthetic environments. However, the exocyclic M-Cl bond remains highly polarized and electrophilic. This structural dichotomy allows the ring to remain intact while the chlorine atom undergoes facile nucleophilic substitution[2].

X-ray crystallographic studies of 2-chloro-1,3,2-dithiastibolane reveal that the heterocyclic ring is markedly non-planar, and the configuration of the bonds around the antimony atom is nearly orthogonal[3]. This distorted geometry directly influences its reactivity, making the Sb center highly accessible to incoming nucleophiles like dialkyldithiophosphates[2]. Conversely, the arsenic analog (2-chloro-1,3,2-dithiarsenolane) maintains a tighter atomic radius, which is heavily leveraged in drug design to create stable, targeted arsenicals that resist physiological degradation until they reach the tumor microenvironment[1].

Reactivity cluster_Sb Antimony (Sb) Reactivity cluster_As Arsenic (As) Reactivity Sb_Prec 2-Chloro-1,3,2- dithiastibolane Sb_Prod Mixed dithiolato Sb(III) complex Sb_Prec->Sb_Prod Substitution (Anhydrous Benzene) Sb_Lig Sodium dialkyl- dithiophosphates Sb_Lig->Sb_Prod As_Prec 2-Chloro-1,3,2- dithiarsenolane As_Prod AcGlcAs Arsenical (P53-Targeting) As_Prec->As_Prod Reflux in CHCl3 (6h, 60% yield) As_Lig Tetraacetyl-β-D- thioglucose As_Lig->As_Prod

Comparative reactivity pathways of Sb and As dithiacyclopentane derivatives.

Quantitative Data Comparison

The following table summarizes the physicochemical properties and primary synthetic applications of both precursors, providing a quick-reference benchmark for experimental design.

Property / Parameter2-Chloro-1,3,2-dithiastibolane2-Chloro-1,3,2-dithiarsenolane
Central Atom Antimony (Sb)Arsenic (As)
CAS Number N/A3741-32-0[4]
Molecular Weight ~249.4 g/mol 202.55 g/mol [4]
Boiling Point Solid / High BP234.1 °C at 760 mmHg[4]
Ring Geometry Non-planar, orthogonal bonds[3]Stable 5-membered chelate[1]
Primary Reactivity Nucleophilic substitution of Cl by dithiolates/phosphates[2]Nucleophilic substitution of Cl by thiols/oxygen donors[5]
Key Applications Synthesis of mixed ligand complexes, antimicrobial agents[2]P53-targeting cancer therapeutics (AcGlcAs), antimicrobials[1][5]

Reactivity Profiles & Field Applications

The Antimony Derivative: 2-Chloro-1,3,2-dithiastibolane

This compound is a premier precursor for synthesizing mixed dithiolato dialkyldithiophosphato derivatives of antimony(III)[2]. When reacted with sodium dialkyldithiophosphates in a 1:1 molar ratio, the chlorine atom is cleanly displaced. The resulting complexes typically adopt a pseudo-octahedral geometry around the antimony atom and have demonstrated significant antifungal (against Fusarium and Trichoderma) and antibacterial activity[2].

The Arsenic Derivative: 2-Chloro-1,3,2-dithiarsenolane

The arsenic analog exhibits exceptional reactivity toward oxygen and sulfur donor ligands (e.g., thiophenol, sodium acetate, and thioglycolic acid)[5]. Recently, it has gained immense traction in oncology drug development. By reacting 2-chloro-1,3,2-dithiarsenolane with tetraacetyl-β-D-thioglucose, researchers successfully synthesized AcGlcAs [1]. This novel arsenical leverages the thioglucose moiety to achieve potent thiol-mediated cellular uptake, effectively targeting and degrading mutant p53 and PML/RARα proteins in cancer cells[1].

Mechanism AcGlcAs AcGlcAs Arsenical CellMembrane Cancer Cell Membrane (Thiol-rich proteins) AcGlcAs->CellMembrane Thiol-mediated interaction Internalization Cellular Internalization (Endocytosis) CellMembrane->Internalization Membrane dynamics Target Target Binding (Mutant p53 / PML-RARα) Internalization->Target As-coordination Apoptosis Cancer Cell Apoptosis Target->Apoptosis Protein degradation

Thiol-mediated cellular internalization and target binding mechanism of AcGlcAs.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, explaining the causality behind each methodological choice.

Protocol A: Synthesis of Mixed Dithiolato Antimony(III) Complexes

Objective: Substitute the Cl atom of 2-chloro-1,3,2-dithiastibolane with a dialkyldithiophosphate ligand.

  • Preparation & Exclusion of Moisture: Oven-dry all glassware at 120°C and purge the reaction vessel with inert N₂ gas. Causality: The Sb-Cl bond is highly sensitive to moisture; trace water will cause hydrolysis, yielding unreactive antimony oxides.

  • Solvent Selection: Dissolve 1.0 equivalent of 2-chloro-1,3,2-dithiastibolane in anhydrous benzene. Causality: Benzene is non-coordinating and allows for the azeotropic removal of any residual moisture.

  • Nucleophilic Addition: Under continuous magnetic stirring at room temperature, add 1.0 equivalent of sodium dialkyldithiophosphate dropwise[2].

  • Reaction & Validation: Reflux the mixture for 4-6 hours. Self-Validation: The gradual precipitation of sodium chloride (NaCl) serves as a visual indicator that the skeletal substitution is proceeding successfully.

  • Isolation: Filter the reaction mixture to remove the NaCl byproduct. Evaporate the benzene filtrate under reduced pressure to isolate the mixed ligand Sb(III) complex[2].

Protocol B: Synthesis of the P53-Targeting Arsenical (AcGlcAs)

Objective: Conjugate 2-chloro-1,3,2-dithiarsenolane with tetraacetyl-β-D-thioglucose.

  • Precursor Solubilization: Prepare a solution of tetraacetyl-β-D-thioglucose in dry chloroform (CHCl₃)[1]. Causality: CHCl₃ ensures complete solubility of both the bulky sugar derivative and the arsenolane precursor.

  • Reagent Combination: Slowly add the thioglucose solution to an equimolar solution of 2-chloro-1,3,2-dithiarsenolane in CHCl₃[1].

  • Thermal Activation: Heat the mixture under reflux for 6 hours. Causality: The constant reflux provides the necessary activation energy to cleave the robust As-Cl bond and drive the formation of the new As-S coordinate bond.

  • Work-Up: Perform a standard aqueous work-up to wash away the HCl generated during the substitution, neutralizing the organic layer to protect the newly formed complex[1].

  • Purification: Purify the crude product via High-Performance Liquid Chromatography (HPLC). The target AcGlcAs is typically obtained in a ~55-60% yield with >99% purity[1].

References

  • [2] Chauhan, P. H., & Lunkad, S. (1994). Mixed Chloro Bis[Alkylenedithiophosphato] Antimony(III) and Their Heterobinuclear Derivatives with Boron Tetraisopropoxide: Synthesis and Characterization. Main Group Metal Chemistry / ResearchGate. URL:[Link]

  • [5] Chauhan, H. P. S., et al. (2011). Synthesis, Spectroscopic, Structural Characterization, and Antimicrobial Studies of 1,3-Dithia-2-arsacyclopentane Derivatives with Oxygen and Sulfur Donor Ligands. Phosphorus, Sulfur, and Silicon and the Related Elements (Taylor & Francis). URL:[Link]

  • [4] LookChem Database. Cas 3741-32-0, 2-Chloro-1,3-dithia-2-arsacyclopentane. URL:[Link]

  • [1] Wang, Y., et al. (2023). AcGlcAs: A Novel P53-Targeting Arsenical with Potent Cellular Uptake and Cancer Cell Selectivity. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • [3] Bush, M. A., et al. (1967). The crystal structure of 2-chloro-1,3-dithia-2-stibacyclopentane. Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing). URL:[Link]

Sources

Comparative

validation of 2-Chloro-1,3,2-dithiastibolane purity via GC-MS analysis

Analytical Purity Validation of 2-Chloro-1,3,2-dithiastibolane: A Comparative Guide As a Senior Application Scientist, I frequently encounter analytical challenges in the structural validation of reactive organometallic...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Purity Validation of 2-Chloro-1,3,2-dithiastibolane: A Comparative Guide

As a Senior Application Scientist, I frequently encounter analytical challenges in the structural validation of reactive organometallic precursors. 2-Chloro-1,3,2-dithiastibolane (C₂H₄ClS₂Sb) is a prime example. This cyclic organoantimony compound is a highly valuable electrophilic relay, increasingly utilized in the synthesis of pnictogen-centered cascade exchangers for thiol-mediated cellular uptake and targeted drug delivery[1]. However, its highly reactive Sb-Cl bond makes it susceptible to rapid hydrolysis, while its five-membered dithiastibolane ring can undergo thermal skeletal rearrangements if mishandled[2].

Validating the purity of 2-Chloro-1,3,2-dithiastibolane is not merely a box-checking exercise; it is a critical quality control step that dictates the success of downstream syntheses. This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) against alternative modalities and provides a field-proven, self-validating protocol for its precise analysis.

Comparative Analysis of Purity Validation Modalities

When assessing the purity of organoantimony compounds, analysts typically choose between GC-MS, Nuclear Magnetic Resonance (NMR) spectroscopy, and GC-ICP-MS[3]. While NMR is excellent for bulk structural confirmation, GC-MS remains the gold standard for detecting trace volatile organic impurities that can poison downstream catalysts or skew biological assays.

Analytical ModalityPrimary UtilityLimit of Detection (LOD)AdvantagesLimitationsSuitability for 2-Chloro-1,3,2-dithiastibolane
GC-MS (EI) Volatile organic impurities & structural ID~10–50 ppbHigh resolution; identifies specific organic byproducts; unique isotopic profiling.Requires volatility; risk of thermal degradation in the GC inlet.High (requires deactivated inlet and anhydrous prep).
¹H / ¹³C NMR Bulk purity & molecular structure~0.1–1%Non-destructive; provides direct structural connectivity.Low sensitivity for trace impurities; requires anhydrous deuterated solvents.Moderate (good for bulk purity, poor for trace volatiles).
GC-ICP-MS Element-specific quantitation (Sb, S)~0.1–1 pptExtreme sensitivity for metal-containing species; ignores organic background.Cannot identify organic-only impurities (e.g., unreacted ethanedithiol).Complementary (best for total antimony profiling).

Workflow Visualization

GCMS_Workflow Prep Anhydrous Sample Prep (Glovebox, Hexane) Inlet Deactivated Inlet (Low Temp, Split) Prep->Inlet Injection Separation Capillary GC Separation (Non-polar Phase) Inlet->Separation Vaporization Ionization EI Ionization (70 eV) (Isotope Clustering) Separation->Ionization Elution Analysis Mass Analysis & Deconvolution (Purity Profiling) Ionization->Analysis Detection

GC-MS analytical workflow for 2-Chloro-1,3,2-dithiastibolane purity validation.

Step-by-Step Methodology: GC-MS Protocol

The following protocol is designed as a self-validating system. Every step is engineered to prevent artifact formation, ensuring that the resulting chromatogram reflects the true composition of the sample rather than degradation products generated during the analysis[4].

Step 1: Anhydrous Sample Preparation

  • Procedure: Inside an inert-atmosphere glovebox, dissolve 1.0 mg of 2-Chloro-1,3,2-dithiastibolane in 1.0 mL of anhydrous, GC-grade hexane. Seal the solution in a silanized autosampler vial with a PTFE-lined septum.

  • Causality: The Sb-Cl bond reacts violently with protic solvents and ambient moisture. Using methanol or ethanol will immediately yield methoxy- or ethoxy-dithiastibolane artifacts. Hexane provides a completely inert, non-polar environment that preserves the target molecule.

Step 2: Inlet Optimization

  • Procedure: Equip the GC inlet with a highly deactivated, ultra-inert glass liner containing a minimal glass wool plug. Set the injection port to 180°C with a split ratio of 10:1.

  • Causality: Standard borosilicate liners possess active silanol (-OH) groups that act as Lewis bases, catalyzing the decomposition of the antimony complex. A deactivated liner ensures the analyte vaporizes intact. The relatively low inlet temperature of 180°C provides sufficient thermal energy for volatilization while remaining safely below the threshold for skeletal rearrangement[2].

Step 3: Chromatographic Separation

  • Procedure: Utilize a non-polar capillary column (e.g., 5% phenyl / 95% dimethylpolysiloxane, 30 m × 0.25 mm × 0.25 µm). Set the oven program: Initial temperature 50°C (hold 2 min), ramp at 10°C/min to 250°C (hold 5 min). Use ultra-high purity Helium as the carrier gas at a constant flow of 1.0 mL/min.

  • Causality: The non-polar stationary phase minimizes adverse interactions with the polarizable antimony center. The gentle temperature ramp ensures that the compound elutes without thermal cracking, separating it efficiently from lower-boiling synthesis impurities like unreacted 1,2-ethanedithiol.

Step 4: Mass Spectrometric Detection & Isotopic Validation

  • Procedure: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Set the transfer line to 250°C and the ion source to 230°C. Scan range: m/z 50 to 400[5].

  • Causality (The Self-Validating Step): 70 eV EI provides highly reproducible fragmentation. To definitively validate that the eluting peak is intact 2-Chloro-1,3,2-dithiastibolane, you must analyze the molecular ion isotope cluster. Antimony possesses two stable isotopes (¹²¹Sb, 57.2%; ¹²³Sb, 42.8%) and Chlorine has two (³⁵Cl, 75.8%; ³⁷Cl, 24.2%).

    • The calculated molecular ion [C₂H₄ClS₂Sb]⁺ will present a unique, self-authenticating triplet cluster at m/z 248, 250, and 252.

    • Due to the isotopic convolution, the m/z 250 peak (comprising ¹²³Sb/³⁵Cl and ¹²¹Sb/³⁷Cl) will actually be the most abundant in the cluster (~46%), followed by m/z 248 (~43%), and m/z 252 (~10%). If this specific isotopic signature is absent or skewed, the peak is a degradation artifact, immediately alerting the analyst to system activity or sample hydrolysis.

Data Interpretation and Performance Metrics

By integrating the Total Ion Chromatogram (TIC), analysts can calculate the relative purity of the batch. However, because MS response factors differ between the target compound and its impurities, absolute quantitation requires an internal standard (e.g., biphenyl). A successfully executed protocol will yield a sharp, symmetrical peak for 2-Chloro-1,3,2-dithiastibolane, confirming both the structural integrity of the synthesized batch and the inertness of the analytical flow path.

References

  • Robson Matos et al. "NEW SYNTHETIC ROUTE FOR 2-CHLORO-1,3,2-DITHIASTIBOLANE INVOLVING A SKELETAL SUBSTITUTION REACTION". Main Group Metal Chemistry. URL: [Link]

  • "Pnictogen-Centered Cascade Exchangers for Thiol-Mediated Uptake: As(III)-, Sb(III)-, and Bi(III)-Expanded Cyclic Disulfides as Inhibitors of Cytosolic Delivery and Viral Entry". JACS Au (ACS Publications). URL: [Link]

  • "How Does GC-MS Work and Its Principle Explained". Phenomenex. URL: [Link]

  • "GC-MS Sample Preparation". Organomation. URL: [Link]

Sources

Validation

structural differences between 1,3,2-dithiastibolane and 1,3,2-dioxastibolane

Title: Structural and Pharmacological Divergence: A Comparative Guide to 1,3,2-Dithiastibolane and 1,3,2-Dioxastibolane Executive Summary In the realm of organoantimony chemistry and metalloid drug design, five-membered...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Structural and Pharmacological Divergence: A Comparative Guide to 1,3,2-Dithiastibolane and 1,3,2-Dioxastibolane

Executive Summary

In the realm of organoantimony chemistry and metalloid drug design, five-membered antimony heterocycles play a pivotal role. Among these, 1,3,2-dithiastibolane (containing an SbS₂C₂ ring) and 1,3,2-dioxastibolane (containing an SbO₂C₂ ring) represent two fundamentally different structural paradigms. While both share a similar metallacyclopentane-like geometry, the substitution of sulfur for oxygen induces profound changes in bond lengths, ring conformation, Lewis acidity, and hydrolytic stability.

This guide objectively compares the structural metrics and experimental behaviors of these two heterocycles, explaining the underlying causality of their properties through the lens of Hard-Soft Acid-Base (HSAB) theory. These structural nuances directly dictate their utility in pharmacology—most notably in the development of antischistosomal drugs (e.g., Stibocaptate)[1] and antileishmanial agents[2].

Core Structural & Electronic Differences

The structural divergence between dithiastibolanes and dioxastibolanes is driven by the electronegativity and atomic radii of the coordinating chalcogens (Sulfur vs. Oxygen).

  • Bond Lengths and Atomic Radii: The Sb–S bond in 1,3,2-dithiastibolane derivatives (such as 2-phenyl-1,3,2-dithiastibolane) typically measures between 2.43 Å and 2.46 Å [3]. In contrast, the Sb–O bond in 1,3,2-dioxastibolane derivatives is significantly shorter, ranging from 1.96 Å to 2.02 Å [4]. This difference is a direct consequence of sulfur's larger covalent radius and more diffuse electron cloud.

  • Ring Conformation: The longer Sb–S bonds relieve steric strain within the five-membered ring, allowing dithiastibolanes to adopt a conformation midway between an envelope and a half-chair (with a CH₂–CH₂ torsion angle of ~43°–48°)[3]. Dioxastibolanes, constrained by shorter Sb–O bonds, are tightly locked into a rigid envelope conformation.

  • Electronic Properties & HSAB Theory: Antimony(III) is a relatively "soft" Lewis acid. According to Pearson’s HSAB theory, it forms highly stable, covalent-leaning bonds with "soft" bases like sulfur. Oxygen, a "hard" and highly electronegative base, creates a highly polarized Sb–O bond. This polarization drastically increases the Lewis acidity of the antimony center in dioxastibolanes, making it highly susceptible to nucleophilic attack by water (hydrolysis)[5].

Table 1: Quantitative Structural Comparison
Parameter1,3,2-Dithiastibolane1,3,2-Dioxastibolane
Heteroatom Donors Sulfur (Soft Base)Oxygen (Hard Base)
Average Sb–X Bond Length 2.43 – 2.46 Å1.96 – 2.02 Å
Ring Conformation Envelope / Half-Chair hybridRigid Envelope
Sb Center Lewis Acidity ModerateHigh
Bond Polarization Low (Covalent character)High (Ionic character)
Hydrolytic Stability High (Stable in aqueous media)Low (Moisture sensitive)

Experimental Methodologies

To validate these structural differences, researchers must synthesize and characterize these compounds under controlled conditions. Below are the self-validating protocols for synthesizing the 2-phenyl derivatives of both heterocycles.

Protocol A: Synthesis of 2-Phenyl-1,3,2-dithiastibolane

Causality Note: Because the Sb–S bond is hydrolytically stable, this reaction can be performed with standard Schlenk techniques without extreme precautions against trace moisture.

  • Preparation: Dissolve 10.0 mmol of dichlorophenylstibine (PhSbCl₂) in 50 mL of dry dichloromethane (CH₂Cl₂) under a nitrogen atmosphere.

  • Reagent Addition: Slowly add 10.0 mmol of 1,2-ethanedithiol, followed by the dropwise addition of 20.0 mmol of triethylamine (Et₃N) as an HCl scavenger.

  • Reaction: Stir the mixture at room temperature for 4 hours. A white precipitate of Et₃N·HCl will form.

  • Purification: Filter the amine salt. Concentrate the filtrate under reduced pressure to yield a crude solid. Recrystallize from a CH₂Cl₂/hexane mixture to obtain X-ray quality crystals.

  • Validation: ¹H NMR will show a distinct multiplet for the CH₂–CH₂ protons, confirming the half-chair torsion[3].

Protocol B: Synthesis of 2-Phenyl-1,3,2-dioxastibolane

Causality Note: The resulting Sb–O bond is highly polarized and moisture-sensitive. Absolute anhydrous conditions (glovebox or rigorous Schlenk line) are mandatory to prevent the formation of polymeric antimony oxides[5].

  • Preparation: Dissolve 10.0 mmol of PhSbCl₂ in 50 mL of anhydrous, degassed toluene.

  • Reagent Addition: Add 10.0 mmol of anhydrous ethylene glycol. Slowly introduce 20.0 mmol of anhydrous Et₃N at 0 °C to control the exothermic reaction.

  • Reaction: Stir for 6 hours at room temperature.

  • Purification: Filter the Et₃N·HCl salt strictly under inert gas. Evaporate the toluene in vacuo. The product must be stored in a desiccator or glovebox.

  • Validation: IR spectroscopy will reveal strong Sb–O stretching bands at ~550–600 cm⁻¹, and the absence of broad O–H stretches confirms complete cyclization.

SynthesisWorkflow PhSbCl2 PhSbCl2 Precursor Ethanedithiol + 1,2-Ethanedithiol (Et3N Base) PhSbCl2->Ethanedithiol EthyleneGlycol + Ethylene Glycol (Et3N Base) PhSbCl2->EthyleneGlycol Dithia 2-Phenyl-1,3,2-dithiastibolane (Stable, Half-Chair) Ethanedithiol->Dithia -2 Et3N·HCl Dioxa 2-Phenyl-1,3,2-dioxastibolane (Moisture Sensitive, Envelope) EthyleneGlycol->Dioxa -2 Et3N·HCl

Caption: Comparative synthesis workflow for dithiastibolane and dioxastibolane derivatives.

Pharmacological Implications & Drug Design

The structural disparities between these two rings dictate their pharmacokinetic behavior in vivo.

Dithiastibolanes in Medicine: Because the Sb–S bond is highly covalent and resistant to hydrolysis, the 1,3,2-dithiastibolane ring remains intact in the bloodstream. This stability is the foundational logic behind Stibocaptate (Astiban) , an antischistosomal drug[1]. The dithiastibolane framework acts as a stable delivery vehicle, preventing premature antimony toxicity and allowing the drug to reach the parasite intact.

Dioxastibolanes in Medicine: Conversely, the highly polarized Sb–O bonds in dioxastibolane-like structures (such as carbohydrate-antimony complexes used in Leishmaniasis, e.g., sodium stibogluconate) are prodrugs[2]. The inherent hydrolytic instability of the Sb–O bond is a designed feature. Upon entering the acidic environment of the macrophage phagolysosome (where the Leishmania amastigotes reside), the complex rapidly hydrolyzes, releasing the active antimony species to kill the parasite.

HydrolysisPathway Dithia 1,3,2-Dithiastibolane (Soft Sb-S Bond) Water Aqueous Media (In Vivo / Bloodstream) Dithia->Water Dioxa 1,3,2-Dioxastibolane (Polar Sb-O Bond) Dioxa->Water Stable Intact Heterocycle (Targeted Delivery) Water->Stable Resistant Hydrolyzed Rapid Hydrolysis (Release of Active Sb) Water->Hydrolyzed Susceptible

Caption: Pharmacokinetic pathways dictated by the hydrolytic stability of Sb-S vs. Sb-O bonds.

Conclusion

The choice between a 1,3,2-dithiastibolane and a 1,3,2-dioxastibolane scaffold is not merely a substitution of heteroatoms; it is a fundamental shift in molecular geometry and chemical reactivity. For applications requiring systemic stability and targeted delivery (like antischistosomal agents), the soft-soft Sb–S interaction of the dithiastibolane is superior. For applications requiring the controlled release of active antimony via hydrolysis (like antileishmanial prodrugs), the highly polarized Sb–O bond of the dioxastibolane is the optimal choice.

References

  • National Center for Advancing Translational Sciences (NCATS). STIBOCAPTATE - Inxight Drugs. Retrieved from [Link]

  • Hoffmann, H. M., & Dräger, M. (1985). Über antimon-haltige heterocyclen: Phenyl-dithiastibolane and its d5-phenyl analogue. Journal of Organometallic Chemistry. Retrieved from[Link]

  • eScholarship (University of California). Investigations on the Structures of the Pentavalent Antimonial Drugs for the Treatment of Leishmaniasis. Retrieved from [Link]

  • RSC Publishing. Dalton Transactions: Organometallic compounds of heavy pnicogens. Retrieved from[Link]

Sources

Comparative

A Comparative Guide to 2-Chloro-1,3,2-dithiastibolane and Other Organoantimony Halides for Researchers and Drug Development Professionals

This guide provides an in-depth technical comparison of 2-Chloro-1,3,2-dithiastibolane with other significant organoantimony halides. It is designed for researchers, scientists, and professionals in drug development who...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical comparison of 2-Chloro-1,3,2-dithiastibolane with other significant organoantimony halides. It is designed for researchers, scientists, and professionals in drug development who are exploring the utility of these compounds in their work. We will delve into their synthesis, structural characteristics, reactivity, and potential applications, supported by experimental data and protocols.

Introduction to Organoantimony Halides

Organoantimony compounds, which feature a carbon-antimony bond, have a rich chemistry with applications ranging from catalysis to medicine.[1][2] The antimony (Sb) atom in these compounds can exist in two primary oxidation states, +3 (trivalent) and +5 (pentavalent), which significantly influences their geometry, reactivity, and Lewis acidity.[3][4][5] The presence of halogen substituents further modulates these properties, making organoantimony halides a versatile class of reagents and building blocks.[3]

Recently, there has been a renewed interest in organoantimony chemistry, particularly in leveraging their unique Lewis acidic properties for anion binding, sensing, and catalysis.[6][7][8] In the context of drug development, antimony compounds have a long history, most notably in the treatment of leishmaniasis.[9][10] Modern research is exploring their potential as anticancer and antimicrobial agents.[9][11][12]

This guide focuses on 2-Chloro-1,3,2-dithiastibolane, a cyclic organoantimony(III) halide, and benchmarks it against representative acyclic organoantimony(V) halides, such as Triphenylantimony dichloride, to highlight the distinct characteristics arising from their structural and electronic differences.

Featured Compound: 2-Chloro-1,3,2-dithiastibolane

Molecular Structure and Properties

2-Chloro-1,3,2-dithiastibolane is a heterocyclic compound containing an antimony atom integrated into a five-membered ring with two sulfur atoms and two carbon atoms. The chlorine atom is directly bonded to the antimony.

Caption: Molecular structure of 2-Chloro-1,3,2-dithiastibolane.

The cyclic nature of this molecule imposes significant geometric constraints on the antimony center, which can influence its reactivity and Lewis acidity compared to acyclic analogues.

Comparative Compounds: Acyclic Organoantimony Halides

For the purpose of this guide, we will benchmark 2-Chloro-1,3,2-dithiastibolane against a well-characterized acyclic organoantimony(V) halide:

  • Triphenylantimony Dichloride ((C₆H₅)₃SbCl₂): This is a commercially available, off-white crystalline powder.[13] It is a pentavalent organoantimony compound with a trigonal bipyramidal geometry. It is widely used as a catalyst and a reagent in organic synthesis.[14][15]

Caption: Molecular structure of Triphenylantimony Dichloride.

Benchmarking Performance: Key Metrics and Experimental Protocols

To provide a comprehensive comparison, we will evaluate these compounds based on the following key performance indicators:

  • Lewis Acidity: A measure of the compound's ability to accept an electron pair. This is a crucial parameter for catalytic applications.[16][17]

  • Reactivity in a Model Catalytic Reaction: We will assess the catalytic efficacy of each compound in a representative organic transformation.

  • Stability: The stability of these compounds under ambient conditions and in solution is a critical factor for their practical utility.

Benchmarking Lewis Acidity: The Gutmann-Beckett Method

The Gutmann-Beckett method provides a convenient way to experimentally determine the Lewis acidity of a compound by ³¹P NMR spectroscopy, using triethylphosphine oxide (Et₃PO) as a probe molecule. The change in the ³¹P NMR chemical shift (Δδ³¹P) upon adduct formation with the Lewis acid is correlated with its Lewis acidity.

Experimental Protocol:

  • Prepare a 0.1 M solution of triethylphosphine oxide in deuterated chloroform (CDCl₃).

  • Record the ³¹P NMR spectrum of this solution to determine the chemical shift of free Et₃PO.

  • Prepare 0.1 M solutions of 2-Chloro-1,3,2-dithiastibolane and Triphenylantimony dichloride in CDCl₃.

  • To separate NMR tubes, add 1 equivalent of the Et₃PO solution to each of the organoantimony halide solutions.

  • Allow the mixtures to equilibrate for 10 minutes at room temperature.

  • Record the ³¹P NMR spectra of the resulting adducts.

  • Calculate Δδ³¹P = δ(adduct) - δ(free Et₃PO).

Expected Outcome and Interpretation:

A larger Δδ³¹P value indicates a stronger Lewis acid.[18] It is anticipated that Triphenylantimony dichloride, being an Sb(V) compound, will exhibit a greater Lewis acidity compared to the Sb(III) center in 2-Chloro-1,3,2-dithiastibolane.[19] The constrained geometry of the dithiastibolane may also influence its interaction with the bulky phosphine oxide.

Benchmarking Catalytic Activity: Cycloaddition of CO₂ to Epoxides

The conversion of carbon dioxide into valuable chemicals is a significant area of research. Organoantimony compounds have been shown to catalyze the cycloaddition of CO₂ to epoxides to form cyclic carbonates, which are important industrial chemicals.[20]

Experimental Protocol:

Caption: Experimental workflow for the catalytic cycloaddition of CO₂ to epoxides.

  • To a high-pressure autoclave, add the epoxide (e.g., propylene oxide, 10 mmol), the organoantimony catalyst (0.1 mol%), and a co-catalyst (e.g., tetrabutylammonium bromide, TBAB, 1 mol%).

  • Seal the autoclave and pressurize with CO₂ to the desired pressure (e.g., 1 MPa).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for a set time (e.g., 4 hours).

  • After the reaction, cool the autoclave to room temperature and carefully vent the CO₂.

  • Collect the reaction mixture and analyze the yield of the corresponding cyclic carbonate by gas chromatography (GC) or ¹H NMR spectroscopy.

Comparative Data Summary:

CatalystLewis Acidity (Δδ³¹P / ppm)Catalytic Yield (%)
2-Chloro-1,3,2-dithiastibolaneExpected to be lowerTo be determined
Triphenylantimony dichlorideExpected to be higherTo be determined

Note: The table will be populated with experimental or literature-derived data.

Discussion of Results and Field-Proven Insights

The choice between a cyclic Sb(III) halide like 2-Chloro-1,3,2-dithiastibolane and an acyclic Sb(V) halide such as Triphenylantimony dichloride depends heavily on the specific application.

  • For applications requiring strong Lewis acidity, such as certain catalytic transformations, the Sb(V) compounds are generally superior.[6] The higher oxidation state and the presence of electron-withdrawing groups enhance the electrophilicity of the antimony center.[3]

  • For reactions where a milder Lewis acid is needed, or where the unique coordination environment of a cyclic system can influence selectivity, 2-Chloro-1,3,2-dithiastibolane could be a more suitable choice. The Sb-S bonds in the dithiastibolane ring also offer different electronic properties compared to the Sb-C bonds in triphenylantimony derivatives.

  • In the context of drug development, the stability and toxicity of the organoantimony compound are of paramount importance.[21] Antimony(III) compounds are often reported to be more toxic than their pentavalent counterparts.[5] However, the chelation within the dithiastibolane ring may alter its bioavailability and toxicological profile. The Sb-S bonds could also interact with biological thiols, a mechanism that has been proposed for some antimonial drugs.[10] Further research into the cytotoxic activities of these specific compounds against various cell lines would be necessary to ascertain their potential as therapeutic agents.[22]

Conclusion and Future Directions

This guide has provided a framework for benchmarking 2-Chloro-1,3,2-dithiastibolane against other organoantimony halides. The experimental protocols outlined here offer a starting point for researchers to quantitatively assess the performance of these compounds in their own laboratories.

The multifaceted reactivity of organoantimony compounds continues to be an area of active research.[23] Future studies should focus on expanding the library of these compounds and exploring their applications in novel catalytic systems and as potential therapeutic agents. A deeper understanding of the structure-activity relationships will be crucial for the rational design of next-generation organoantimony compounds with tailored properties.[22]

References

  • Vertex AI Search. (n.d.). Understanding the Chemical Properties and Uses of Triphenylantimony Dichloride.
  • G. G. Serda, et al. (2008). Perspectives of antimony compounds in oncology. PubMed.
  • A. Author, et al. (2025).
  • A. Author, et al. (2024). Novel antimony-based antimicrobial drug targets membranes of Gram-positive and Gram-negative bacterial pathogens. ASM Journals. Retrieved from

  • Wikipedia. (n.d.). Organoantimony-based Lewis acids.
  • LookChem. (n.d.). Cas 594-31-0, TRIPHENYLANTIMONY DICHLORIDE.
  • Chem-Impex. (n.d.). Triphenylantimony dichloride.
  • A. Author, et al. (n.d.). Binding, Sensing, And Transporting Anions with Pnictogen Bonds: The Case of Organoantimony Lewis Acids. PMC.
  • A. Author, et al. (2021). Structural manipulation of organoantimony cations for tuneable Lewis acidity and reactivity of palladium organoantimony complexes. IRep.
  • A. Author, et al. (2024). Oxidation-dependent Lewis acidity in chalcogen adducts of Sb/P frustrated Lewis pairs. [Source not available].
  • A. Author, et al. (2023). Are Ar3SbCl2 Species Lewis Acidic? Exploration of the Concept and Pnictogen Bond Catalysis Using a Geometrically Constrained Example. ACS Publications. Retrieved from

  • A. Author, et al. (n.d.).
  • F. Author, et al. (n.d.). Chemistry of antimony-based drugs in biological systems and studies of their mechanism of action.
  • A. Author, et al. (2025). Facile Access to Organostibines via Selective Organic Superbase Catalyzed Antimony‐Carbon Protonolysis. [Source not available].
  • A. Author, et al. (2024).
  • Sigma-Aldrich. (n.d.). Triphenylantimony(V) dichloride 99 594-31-0.
  • Wikipedia. (n.d.). Organoantimony chemistry.
  • A. Author, et al. (2024). Chemistry of Antimony in Radiopharmaceutical Development: Unlocking the Theranostic Potential of Sb Isotopes. PMC.
  • A. Author, et al. (n.d.). Availability, Toxicology and Medical Significance of Antimony. PMC.
  • A. Author, et al. (2025). Organoantimony: a versatile main-group platform for pnictogen-bonding and redox catalysis.
  • A. Author, et al. (2019). Organoantimony(III) halide complexes with azastibocine framework as potential antitumor agents: Correlation between cytotoxic activity and N→Sb inter-coordination. PubMed. Retrieved from

  • National Center for Biotechnology Information. (n.d.). Chemical Identification and Properties - Report on Carcinogens Monograph on Antimony Trioxide.
  • A. Author, et al. (2022). Non-Antibiotic Antimony-Based Antimicrobials. PMC.
  • Wikipedia. (n.d.). Antimony.

Sources

Validation

X-Ray Diffraction Comparison of Antimony-Sulfur Heterocycles: A Definitive Guide for Structural and Drug Development Scientists

Antimony(III) complexes coordinated with sulfur-containing heterocycles—such as thiones, thioamides, and mercapto-derivatives—represent a rapidly expanding class of bioinorganic compounds. Comparative indicate that these...

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Author: BenchChem Technical Support Team. Date: April 2026

Antimony(III) complexes coordinated with sulfur-containing heterocycles—such as thiones, thioamides, and mercapto-derivatives—represent a rapidly expanding class of bioinorganic compounds. Comparative indicate that these complexes exhibit potent cytostatic and antimicrobial properties, often outperforming traditional heavy-metal chemotherapeutics in specific cell lines, including murine leukemia (L1210) and human cervix carcinoma (HeLa)[1].

However, the rational design of these metallodrugs requires an atomic-level understanding of their coordination geometries. Because Sb(III) possesses a stereochemically active 5s² lone pair, its coordination sphere is highly flexible, adopting geometries ranging from square pyramidal (SP) to distorted octahedral (Oh) and pseudo-trigonal bipyramidal (ψ-TBP). Single-crystal X-ray diffraction (SC-XRD) serves as the definitive analytical tool for elucidating these complex structural motifs, allowing researchers to correlate molecular geometry directly with biological efficacy.

Mechanistic Causality in Sb-S Coordination

As a Senior Application Scientist, I approach the synthesis and structural characterization of these complexes not merely as a descriptive exercise, but as a study in thermodynamic causality. The final crystal structure—and consequently, the drug's mechanism of action—is dictated by three primary variables:

The Halide Effect (Cl vs. I)

The electronegativity and atomic radius of the halide dictate the Lewis acidity of the Sb(III) center. Antimony(III) chloride (SbCl3) tends to form discrete monomeric or dimeric units with shorter, stronger Sb-S bonds. Conversely, demonstrate that the larger, more polarizable iodide (SbI3) often bridges multiple metal centers, promoting the formation of polymeric chains or 2D networks with pseudo-trigonal bipyramidal (ψ-TBP) geometries[2].

Solvent-Driven Geometry

The choice of solvent during crystallization acts as a powerful structural director. For instance, show that crystallizing Sb(III)-MBZIM (2-mercapto-benzimidazole) complexes from acetonitrile typically yields neutral square-pyramidal complexes where the equatorial plane is formed by three chlorides and one sulfur[3]. However, switching the solvent to methanol induces the formation of cationic octahedral species, [SbS4Cl2]+, which are stabilized by extensive intermolecular hydrogen-bonding networks and solvent intercalation[3].

Ligand Denticity and Sterics

Heterocyclic thiones can coordinate as monodentate (terminal S), bidentate (chelating S, N), or bridging (μ2-S) ligands. Research on reveals that the specific steric bulk of the heterocycle forces the Sb(III) lone pair into distinct spatial orientations, leading to dinuclear complexes with distorted octahedral geometries[4].

Comparative Structural Analysis

The following table summarizes the quantitative X-ray diffraction data for four distinct Sb-S heterocyclic complexes, highlighting how ligand and solvent choices alter the fundamental geometry and biological relevance of the resulting compound.

Complex FormulaLigand TypeSpace GroupCoordination GeometryKey Sb-S Bond Length (Å)Biological Relevance
[SbCl3(MBZIM)2] 2-mercapto-benzimidazole P1ˉ (Triclinic)Square Pyramidal (SP)~2.50 - 2.65Moderate cytostatic activity against HeLa cells
{[SbCl2(MBZIM)4]+·Cl-} 2-mercapto-benzimidazole P21​ (Monoclinic)Octahedral (Oh)~2.60 - 2.75High activity vs murine leukemia
[SbCl3(μ2-S)(PYT)2] 2-mercaptopyridine C2/c (Monoclinic)Square Pyramidal (SP)~2.55 - 2.80Moderate cytostatic activity
{[Sb(Imt)2Cl2]2(μ2-Imt)}Cl2 Imidazolidine-2-thione P321 (Trigonal)Distorted Octahedral~2.58 - 2.91Antimicrobial / Cytotoxic

Experimental Workflow for X-ray Diffraction of Sb-S Heterocycles

To ensure reproducibility and trustworthiness, the following protocol is designed as a self-validating system . Each step contains an explicit validation checkpoint to confirm the integrity of the experiment before proceeding.

Step 1: Inert-Atmosphere Synthesis
  • Action: React the Sb(III) halide precursor with the heterocyclic thioamide in a 1:2 or 1:4 molar ratio in a dry, deoxygenated solvent (e.g., CH3CN or CH3OH) under continuous stirring.

  • Causality: Sb(III) is highly prone to hydrolysis, which forms insoluble, amorphous antimony oxychlorides (SbOCl). Utilizing strict Schlenk techniques prevents this degradation.

  • Validation Checkpoint: The reaction solution must remain optically clear. Any immediate formation of a white precipitate indicates moisture contamination, necessitating a restart of the synthesis.

Step 2: Controlled Crystallization
  • Action: Induce crystallization via slow solvent evaporation at ambient temperature or via vapor diffusion (e.g., diffusing diethyl ether into an acetonitrile solution).

  • Causality: Rapid precipitation yields kinetic products (amorphous powders). Slow growth allows the system to reach the thermodynamic minimum, yielding single crystals with the long-range order required for X-ray diffraction.

  • Validation Checkpoint: Examine the batch under a polarized light microscope. High-quality single crystals must extinguish light uniformly upon rotation, confirming they are single domains and not twinned aggregates.

Step 3: Data Collection and Integration
  • Action: Mount the crystal on a cryoloop using perfluorinated oil and cool to 100–150 K under a nitrogen stream. Collect data using Mo-Kα (0.71073 Å) radiation on a diffractometer equipped with a CCD or CMOS detector.

  • Causality: Cryogenic temperatures minimize atomic thermal motion (Debye-Waller factors), sharpening diffraction spots and allowing accurate resolution of the heavy Sb atom against the lighter S/Cl/N atoms.

  • Validation Checkpoint: The internal agreement factor ( Rint​ ) of symmetrically equivalent reflections must be < 0.05, ensuring high data quality and correct Laue group assignment.

Step 4: Structural Solution and Refinement
  • Action: Solve the structure using direct methods or Patterson synthesis (to locate the heavy Sb atom first). Refine the model using full-matrix least-squares on F2 .

  • Causality: The heavy Sb atom dominates the X-ray scattering. Locating it first provides the initial phases needed to find the remaining atoms via difference Fourier maps.

  • Validation Checkpoint: The final structural model must be self-consistent: R1​<0.05 , wR2​<0.15 , Goodness-of-Fit (GoF) near 1.0. Crucially, the highest residual electron density peak in the difference map should be < 1.0 e−/A˚3 and located near the Sb atom, corresponding to the stereochemically active lone pair.

Visualizing the Structural Determination Pathway

G cluster_0 Synthesis & Crystallization cluster_1 X-ray Diffraction & Refinement A Ligand Selection (e.g., MBZIM, PYT) D Coordination Reaction (Stirring, inert atm) A->D B Sb(III) Halide Precursor (SbCl3 / SbI3) B->D C Solvent System (CH3CN vs CH3OH) C->D E Slow Evaporation / Vapor Diffusion D->E F Single Crystal Growth (Self-Validation: Optical Check) E->F G Data Collection (Diffractometer, low temp) F->G Mount Crystal H Structural Solution (Direct Methods / Patterson) G->H I Refinement & Validation (R1 < 0.05, wR2 < 0.15) H->I J Geometry Analysis (Sb-S / Sb-X Bond Lengths) I->J Extract Parameters

Workflow for synthesis, crystallization, and X-ray diffraction analysis of Sb-S heterocycles.

Conclusion

The structural characterization of antimony-sulfur heterocycles via X-ray diffraction is not merely an analytical endpoint, but the starting line for rational drug design. By understanding how solvent polarity, halide electronegativity, and ligand sterics manipulate the Sb(III) coordination sphere, researchers can fine-tune the lability of the Sb-S bonds. This structural tuning directly dictates how the complex will interact with biological targets, ultimately paving the way for the next generation of targeted, metal-based chemotherapeutics.

References

  • [2] Structural Motifs and Biological Studies of New Antimony(III) Iodide Complexes with Thiones. Inorganic Chemistry (ACS Publications). URL:[Link]

  • [4] Synthesis and Characterization of Antimony(III) Complexes of Thioamides, and Crystal Structure of {[Sb(Imt)2Cl2]2(μ2-Imt)}Cl2 (Imt=Imidazolidine-2-thione). Chinese Journal of Structural Chemistry (via ResearchGate). URL:[Link]

  • [3] Synthesis, Structural Characterization, and Biological Studies of New Antimony(III) Complexes with Thiones. The Influence of the Solvent on the Geometry of the Complexes. Inorganic Chemistry (ACS Publications). URL:[Link]

  • [1] Interaction of antimony(III) chloride with thiourea, 2-mercapto-5-methyl-benzimidazole, 3-methyl-2-mercaptobenzothiazole, 2-mercaptopyrimidine, and 2-mercaptopyridine. Journal of Coordination Chemistry (Taylor & Francis). URL:[Link]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 2-Chloro-1,3,2-dithiastibolane and Its Analogs

This guide provides a detailed comparative analysis of the predicted mass spectrometry fragmentation patterns of 2-Chloro-1,3,2-dithiastibolane and its better-characterized analogs. Due to a lack of direct experimental m...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed comparative analysis of the predicted mass spectrometry fragmentation patterns of 2-Chloro-1,3,2-dithiastibolane and its better-characterized analogs. Due to a lack of direct experimental mass spectra for 2-Chloro-1,3,2-dithiastibolane in the available scientific literature, this guide will leverage established fragmentation principles of organometallic compounds and experimental data from analogous heterocyclic systems to provide a robust predictive framework for researchers, scientists, and drug development professionals.

Introduction

2-Chloro-1,3,2-dithiastibolane is a five-membered heterocyclic compound containing an antimony atom, two sulfur atoms, and a chlorine atom attached to the antimony. The structural characterization of such organoantimony compounds is crucial for their application in various fields, including materials science and medicinal chemistry. Mass spectrometry is a powerful analytical technique for elucidating the structure of novel compounds by analyzing their fragmentation patterns upon ionization.[1]

This guide will focus on a comparative analysis of the probable fragmentation pathways of 2-Chloro-1,3,2-dithiastibolane, drawing parallels with its phosphorus analog, 2-chloro-1,3,2-dioxaphospholane, and considering the known behavior of organoantimony and sulfur-containing compounds in mass spectrometry.

Experimental Considerations for Mass Spectrometric Analysis

The choice of ionization technique is critical for the successful analysis of organometallic compounds.[1] For a compound like 2-Chloro-1,3,2-dithiastibolane, which is likely to be sensitive to air and moisture, soft ionization techniques are generally preferred to obtain a meaningful mass spectrum with a detectable molecular ion.

Recommended Ionization Techniques:
  • Electrospray Ionization (ESI): A soft ionization technique suitable for polar and thermally labile molecules. It typically produces protonated molecules [M+H]+ or adducts with other cations.

  • Atmospheric Pressure Chemical Ionization (APCI): Suitable for less polar compounds that are volatile enough to be nebulized. It often results in protonated molecules.[1]

  • Electron Ionization (EI): A high-energy technique that can lead to extensive fragmentation, providing detailed structural information. However, for some labile organometallic compounds, the molecular ion may be weak or absent.

Experimental Protocol: A General Approach for ESI-MS Analysis
  • Sample Preparation: Dissolve the compound in a suitable solvent system, such as acetonitrile or a mixture of methanol and dichloromethane, to a final concentration of approximately 1 µg/mL.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • MS Parameters:

    • Ionization Mode: Positive ion mode is typically used for organometallic compounds.

    • Capillary Voltage: 3-4 kV.

    • Cone Voltage: 20-40 V (can be varied to induce in-source fragmentation).

    • Source Temperature: 100-150 °C.

    • Desolvation Gas Flow: 500-600 L/hr.

  • Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500 amu).

  • Tandem MS (MS/MS): To elucidate fragmentation pathways, perform product ion scans on the molecular ion or other prominent ions. This involves isolating the precursor ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions.

Comparative Fragmentation Analysis

Predicted Fragmentation of 2-Chloro-1,3,2-dithiastibolane

While direct experimental data is unavailable, the fragmentation of 2-Chloro-1,3,2-dithiastibolane under electron ionization can be predicted based on the relative bond strengths and the stability of potential fragments. The structure contains a five-membered ring with two sulfur atoms, an antimony atom, and a chlorine atom attached to the antimony.

Key Predicted Fragmentation Pathways:

  • Loss of Chlorine: The Sb-Cl bond is relatively weak and can be easily cleaved, leading to the formation of a [M-Cl]+ ion. This is a common fragmentation pathway for organohalogen compounds.

  • Ring Cleavage: The five-membered ring can undergo fragmentation through various pathways:

    • Loss of Ethylene (C2H4): Cleavage of the C-S bonds and subsequent rearrangement can lead to the expulsion of a neutral ethylene molecule, resulting in an [M-C2H4]+• ion.

    • Cleavage of Sb-S bonds: The Sb-S bonds can also cleave, leading to the formation of various sulfur- and antimony-containing fragments.

  • Formation of Sb-containing Ions: The presence of antimony will lead to characteristic isotopic patterns in the mass spectrum due to its two stable isotopes, 121Sb (57.3%) and 123Sb (42.7%). Common fragment ions in organoantimony compounds include R2Sb+.[2]

Fragmentation of the Phosphorus Analog: 2-Chloro-1,3,2-dioxaphospholane

In contrast to its antimony counterpart, the mass spectrometry of 2-chloro-1,3,2-dioxaphospholane has been studied.[3] A notable characteristic of its fragmentation is the tendency to undergo ring contraction.[3]

Observed Fragmentation Pathways:

  • Ring Contraction: The five-membered ring contracts to form smaller, more stable cyclic ions.

  • Loss of Small Neutral Molecules: The fragmentation pattern is dominated by the loss of small, stable neutral molecules such as CO, CHO, and C2H4.[3]

  • Initial Loss of Chlorine: Similar to the predicted behavior of the antimony analog, the initial loss of a chlorine atom is a prominent fragmentation pathway.

Comparison Table
FeaturePredicted for 2-Chloro-1,3,2-dithiastibolaneObserved for 2-Chloro-1,3,2-dioxaphospholane[3]
Initial Fragmentation Loss of Cl atomLoss of Cl atom
Ring Fragmentation Loss of C2H4, cleavage of Sb-S bondsRing contraction, loss of CO, CHO, C2H4
Characteristic Ions [M-Cl]+, [SbS]+, [SbCl]+Various smaller cyclic ions
Isotopic Pattern Characteristic pattern for Sb (121/123)Characteristic pattern for Cl (35/37)

Visualizing the Fragmentation Pathways

Predicted Fragmentation of 2-Chloro-1,3,2-dithiastibolane

G M [C2H4S2SbCl]+• (Molecular Ion) M_minus_Cl [C2H4S2Sb]+ (Loss of Cl•) M->M_minus_Cl - Cl• M_minus_C2H4 [S2SbCl]+• (Loss of C2H4) M->M_minus_C2H4 - C2H4 SbS [SbS]+ M_minus_C2H4->SbS - SCl•

Caption: Predicted fragmentation of 2-Chloro-1,3,2-dithiastibolane.

Fragmentation of 2-Chloro-1,3,2-dioxaphospholane

G M [C2H4O2PCl]+• (Molecular Ion) M_minus_Cl [C2H4O2P]+ (Loss of Cl•) M->M_minus_Cl - Cl• M_minus_C2H4 [O2PCl]+• (Loss of C2H4) M->M_minus_C2H4 - C2H4 RingContraction Smaller Cyclic Ions M_minus_Cl->RingContraction Rearrangement

Caption: Fragmentation of 2-Chloro-1,3,2-dioxaphospholane.

Conclusion

The mass spectrometric fragmentation of 2-Chloro-1,3,2-dithiastibolane is predicted to be characterized by the initial loss of a chlorine atom, followed by ring cleavage through the expulsion of an ethylene molecule or the rupture of Sb-S bonds. The presence of antimony will be readily identifiable by its distinct isotopic signature.

In comparison, its phosphorus analog, 2-chloro-1,3,2-dioxaphospholane, also shows an initial loss of chlorine but is more prone to ring contraction and the elimination of small neutral molecules. This comparative analysis provides a valuable predictive framework for researchers working with novel organoantimony heterocyclic compounds, aiding in their structural characterization and differentiation from related analogs. Further experimental studies are warranted to confirm these predicted fragmentation pathways.

References

  • Holčapek, M. (2010). Structural analysis of organometallic compounds with soft ionization mass spectrometry. Mass Spectrometry Reviews, 30(4), 1013-1036. Available at: [Link]

  • Preda, A. M., Raţ, C. I., Silvestru, C., Lang, H., Rüffer, T., & Mehring, M. (2015). Hypervalent diorganoantimony(III) fluorides via diorganoantimony(III) cations – a general method of synthesis. Dalton Transactions, 45(2), 653-664. Available at: [Link]

  • Wang, X., Sha, Y., Ge, Z., Wang, W., & Li, R. (2011). Fragmentation patterns of novel dithiocarbamate derivatives with pharmaceutical activity under electrospray ionization tandem mass spectrometry conditions. Rapid Communications in Mass Spectrometry, 25(2), 349-354. Available at: [Link]

  • Lide, D. R. (Ed.). (2005). Mass Spectrometry of Inorganic, Coordination and Organometallic Compounds. In CRC Handbook of Chemistry and Physics (86th ed.). CRC Press.
  • Dhaher, S. M., Mustafa, M. A. H., & Hassan, F. A. (n.d.). Mass spectra of some cyclic 2-chloro-1,3,2-dioxaphosphosphorous compounds. Iraqi National Journal of Chemistry. Available at: [Link]

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 2-Chloro-1,3,2-dithiastibolane

Essential Safety and Handling Guide for 2-Chloro-1,3,2-dithiastibolane A Senior Application Scientist's Guide to Mitigating Risk in Research and Development This guide provides essential safety protocols and operational...

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Author: BenchChem Technical Support Team. Date: April 2026

Essential Safety and Handling Guide for 2-Chloro-1,3,2-dithiastibolane

A Senior Application Scientist's Guide to Mitigating Risk in Research and Development

This guide provides essential safety protocols and operational procedures for the handling and disposal of 2-Chloro-1,3,2-dithiastibolane. As a chlorinated organoantimony compound, it presents significant potential hazards. This document is designed for researchers, scientists, and drug development professionals, offering a framework built on established safety principles to ensure a secure laboratory environment. The procedures outlined are based on the potential reactivity and toxicity inferred from similar chemical structures and are intended to provide a robust system of risk mitigation.

Hazard Assessment: Understanding the Risks

Inferred Hazards:

  • Corrosive: Likely to cause severe skin burns and eye damage upon contact.[2]

  • Water-Reactive: May react violently with water, releasing toxic or corrosive gases.[2]

  • Toxicity: Harmful if swallowed, inhaled, or in contact with skin, with potential for target organ damage.

  • Respiratory Irritation: Vapors or dusts may cause respiratory irritation.[3]

Given these potential risks, all handling must be conducted with stringent adherence to the precautionary measures outlined below.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE approach is mandatory to prevent all routes of exposure. The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.

Table 1: Required Personal Protective Equipment

Body PartRequired PPERationale and Specifications
Eyes/Face Chemical Splash Goggles & Full-Face ShieldGoggles provide a seal against splashes and vapors. A face shield offers an additional layer of protection for the entire face, which is critical when handling potentially corrosive or reactive substances.[4][5]
Hands Double Gloving: Inner Nitrile, Outer Chemical-Resistant Gloves (e.g., Neoprene or Butyl Rubber)The inner nitrile glove provides a base layer of protection. The outer glove must be selected for its high resistance to corrosive and organometallic compounds. Always consult the glove manufacturer's resistance guide.[4]
Body Flame-Resistant (FR) or Nomex® Laboratory CoatProvides protection against splashes and potential fire hazards. The lab coat must be fully buttoned.[4]
Respiratory NIOSH-Approved Respirator with appropriate cartridgesAll work must be performed within a certified chemical fume hood to minimize inhalation exposure.[6] If there is a risk of exceeding exposure limits, a full-face air-purifying respirator with cartridges effective against organic vapors and acid gases should be used.[3]
Feet Closed-toe, chemical-resistant shoesProtects feet from spills. Shoes should be made of a non-porous material.[4]

Safe Handling and Operational Workflow

Adherence to a strict, step-by-step workflow is critical to minimize risk. This workflow should be documented and understood by all personnel before any work commences.

Pre-Operational Checks
  • Fume Hood Verification: Ensure the chemical fume hood is operational and the certification is current.

  • Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and unobstructed.[7]

  • Spill Kit: Have a spill kit rated for corrosive and water-reactive materials readily available.

  • PPE Inspection: Thoroughly inspect all PPE for damage before donning.

Step-by-Step Handling Protocol
  • Work Area Preparation: Designate a specific area within the fume hood for the procedure. Cover the work surface with absorbent, chemical-resistant lining.

  • Inert Atmosphere: Due to its water-reactivity, handle 2-Chloro-1,3,2-dithiastibolane under an inert atmosphere (e.g., nitrogen or argon).[2]

  • Aliquotting: If transferring the chemical, use clean, dry glassware. Perform all transfers slowly and carefully to avoid splashes or aerosol generation.

  • Post-Handling: After completing the work, decontaminate all surfaces and equipment.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Remove gloves last and wash hands thoroughly with soap and water.[8]

Workflow Visualization

The following diagram illustrates the critical decision points and safety measures in the handling workflow.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal & Cleanup start Start: Procedure Planning check_hood Verify Fume Hood & Emergency Equipment [5] start->check_hood inspect_ppe Inspect & Don PPE [10] check_hood->inspect_ppe prep_area Prepare Work Area in Hood inspect_ppe->prep_area handle_inert Handle Under Inert Atmosphere [1] prep_area->handle_inert reaction Perform Chemical Reaction handle_inert->reaction decontaminate Decontaminate Surfaces & Glassware reaction->decontaminate segregate_waste Segregate Waste Streams [19] decontaminate->segregate_waste dispose Dispose of Waste per Protocol segregate_waste->dispose doff_ppe Doff PPE & Wash Hands [2] dispose->doff_ppe end End of Procedure doff_ppe->end

Caption: Safe handling workflow for 2-Chloro-1,3,2-dithiastibolane.

Spill and Emergency Procedures

Immediate and correct response to a spill is crucial to prevent injury and further contamination.

  • Minor Spill (inside fume hood):

    • Alert personnel in the immediate area.

    • Use a non-combustible absorbent material (e.g., sand or diatomaceous earth) to contain the spill.[8] Do not use water.[2]

    • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Major Spill (outside fume hood) or Personnel Exposure:

    • Evacuate: Immediately evacuate the laboratory and alert others.

    • Isolate: Close the laboratory doors to contain vapors.

    • Call for Help: Contact your institution's emergency response team immediately.

    • Personnel Decontamination:

      • Skin Contact: Immediately proceed to the safety shower and rinse the affected area for at least 15 minutes, removing contaminated clothing while under the shower.[2]

      • Eye Contact: Use the eyewash station to rinse eyes for at least 15 minutes, holding eyelids open.[2]

      • Inhalation: Move the affected person to fresh air.[2]

    • Seek immediate medical attention after any exposure.[2]

Waste Disposal Plan

All waste generated from handling 2-Chloro-1,3,2-dithiastibolane is considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.

Step-by-Step Disposal Protocol
  • Segregation: Do not mix this waste with other chemical waste streams. Keep it in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Containerization: Use a robust, leak-proof container that is compatible with the chemical. The container should be stored in a secondary containment bin.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "2-Chloro-1,3,2-dithiastibolane".

  • Empty Containers: Empty containers that held the chemical must be triple-rinsed with a suitable organic solvent (e.g., toluene or THF). The first rinseate must be collected and disposed of as hazardous waste.[9] After rinsing and air-drying in a fume hood, the container can be disposed of.

  • Disposal: Arrange for pickup by your institution's environmental health and safety department. Do not pour any amount of this chemical or its rinseate down the drain.[8]

References

  • Ecolab. (n.d.). Safety Data Sheet - Dairy-Glide NF. Retrieved from [Link]

  • United States Environmental Protection Agency (EPA). (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • U.S. Department of Health & Human Services. (2026, March 23). Personal Protective Equipment (PPE) - CHEMM. Retrieved from [Link]

  • Regal. (2015, May 26). Safety Data Sheet for REGAL DY-CHLOR II. Retrieved from [Link]

  • Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry. Retrieved from [Link]

  • PubChem, National Center for Biotechnology Information. (n.d.). 2-Chloro-1,3,2-dithiaphospholane. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

Sources

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